Product packaging for Tipranavir-d7(Cat. No.:)

Tipranavir-d7

Cat. No.: B12376566
M. Wt: 623.7 g/mol
InChI Key: UIHHDGRZFSIEHC-VFBFIAPLSA-N
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Description

Tipranavir-d7 is a useful research compound. Its molecular formula is C32H35F3N2O5S and its molecular weight is 623.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35F3N2O5S B12376566 Tipranavir-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H35F3N2O5S

Molecular Weight

623.7 g/mol

IUPAC Name

N-[3-[(1R)-1-[(2R)-2-[2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-hydroxy-6-oxo-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31-

InChI Key

UIHHDGRZFSIEHC-VFBFIAPLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C([2H])C[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)NS(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H]

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Tipranavir-d7, a deuterated analog of the non-peptidic HIV-1 protease inhibitor, Tipranavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Tipranavir, with the systematic name N-{3-[(1R)-1-[(2R)-6-hydroxy-4-oxo-2-(2-phenylethyl)-2-propyl-3,4-dihydro-2H-pyran-5-yl]propyl]phenyl}-5-(trifluoromethyl)pyridine-2-sulfonamide, is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the replication of the virus.[1] Its deuterated isotopologue, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic incorporation of seven deuterium atoms provides a distinct mass shift for mass spectrometry-based analysis without significantly altering the molecule's chemical behavior.

Chemical Properties

The chemical properties of Tipranavir and its deuterated analog are summarized in the tables below. This data is crucial for understanding the molecule's behavior in various experimental settings.

Table 1: General Chemical Properties
PropertyTipranavirThis compound
Chemical Formula C₃₁H₃₃F₃N₂O₅S[1][2][3]C₃₁H₂₆D₇F₃N₂O₅S[4]
Molecular Weight 602.67 g/mol [1][2]609.71 g/mol [4]
Appearance White to off-white or slightly yellow solid[5]Solid[4]
Stereochemistry (1R, 6R) configuration[5](1R, 6R) configuration
Table 2: Solubility and Stability
PropertyData
Solubility Freely soluble in dehydrated alcohol and propylene glycol. Insoluble in aqueous buffer at pH 7.5.[3][5]
Storage Stability Recommended to be stored at -20°C for long-term stability.[6]

Synthesis of this compound

The synthesis of this compound is based on the established synthetic route for Tipranavir, as detailed in U.S. Patent 5,852,195. The key strategy for introducing the deuterium atoms involves the use of a deuterated starting material in one of the convergent synthesis pathways. Specifically, the phenylethyl group is introduced using deuterated (phenylethyl-d7)magnesium bromide.

Proposed Synthetic Pathway

The overall synthetic strategy is a convergent approach, involving the synthesis of two key intermediates: a chiral dihydropyrone moiety and a substituted aniline derivative. These intermediates are then coupled to form the final product.

Synthesis_Pathway cluster_A Synthesis of Dihydropyrone Intermediate cluster_B Synthesis of Aniline Intermediate cluster_C Final Coupling and Deprotection A1 Ethyl 3-oxooctanoate A2 Ethyl 2-acetyl-3-oxooctanoate A1->A2 Acylation A3 6-Propyl-4-hydroxy-2H-pyran-2-one A2->A3 Cyclization A4 Racemic dihydropyrone A3->A4 Grignard Reaction (phenylethyl-d7)magnesium bromide A5 Chiral dihydropyrone A4->A5 Chiral Resolution C1 Coupling of A5 and B4 A5->C1 B1 3-Nitrocinnamic acid B2 3-Aminocinnamic acid B3 N-(3-aminophenyl)propanamide B4 N-(3-aminopropyl)aniline B4->C1 C2 Sulfonylation C1->C2 Reaction with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride C3 This compound C2->C3 Deprotection

Caption: Proposed convergent synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from the general procedures outlined in U.S. Patent 5,852,195, with modifications for the incorporation of deuterium.

Step 1: Synthesis of 6-Propyl-4-hydroxy-2H-pyran-2-one

  • To a solution of ethyl 3-oxooctanoate in an appropriate solvent (e.g., diethyl ether), add sodium hydride portion-wise at 0°C.

  • After stirring for 30 minutes, add acetyl chloride dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting ethyl 2-acetyl-3-oxooctanoate by distillation.

  • Treat the purified product with a strong acid (e.g., sulfuric acid) and heat to induce cyclization.

  • Cool the reaction mixture, dilute with water, and extract the product, 6-propyl-4-hydroxy-2H-pyran-2-one.

  • Recrystallize the product from a suitable solvent system.

Step 2: Synthesis of Racemic 6-(Phenylethyl-d7)-6-propyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one

  • Prepare (phenylethyl-d7)magnesium bromide from bromobenzene-d5 and ethyl-d2 bromide with magnesium turnings in anhydrous THF.

  • To a solution of 6-propyl-4-hydroxy-2H-pyran-2-one in anhydrous THF at -78°C, add the freshly prepared (phenylethyl-d7)magnesium bromide solution dropwise.

  • Allow the reaction to stir at -78°C for 2 hours and then warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Chiral Resolution of the Dihydropyrone Intermediate

  • The racemic dihydropyrone is resolved into its enantiomers using a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts.

  • Separate the diastereomers by fractional crystallization.

  • Liberate the desired enantiomer from the salt by treatment with a mild acid.

Step 4: Synthesis of N-(3-aminopropyl)aniline

  • Reduce 3-nitrocinnamic acid to 3-aminocinnamic acid using a suitable reducing agent (e.g., iron in acetic acid).

  • Protect the amino group with a suitable protecting group (e.g., Boc anhydride).

  • Reduce the carboxylic acid to the corresponding alcohol.

  • Convert the alcohol to a leaving group (e.g., a tosylate).

  • Displace the leaving group with an amine source (e.g., ammonia).

  • Deprotect the amino group to yield N-(3-aminopropyl)aniline.

Step 5: Coupling and Final Synthesis of this compound

  • Couple the chiral dihydropyrone intermediate with N-(3-aminopropyl)aniline under standard peptide coupling conditions.

  • React the resulting amine with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide.

  • If any protecting groups are present, carry out the final deprotection step to yield this compound.

  • Purify the final product by column chromatography or recrystallization.

Mechanism of Action

Tipranavir functions as a potent and selective inhibitor of the HIV-1 protease enzyme.[1] The binding of Tipranavir to the active site of the protease prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of new, infectious virions.[7]

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Mature Virion Assembly Mature Virion Assembly Functional Viral Proteins->Mature Virion Assembly This compound This compound This compound->HIV Protease Inhibition Inhibition

Caption: Inhibition of HIV-1 protease by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The proposed synthetic pathway, based on established literature, offers a viable route for the preparation of this important analytical standard. The tabulated chemical data and the illustrated mechanism of action further contribute to a comprehensive understanding of this molecule for research and development purposes.

References

Deuteration Effects on Tipranavir's Metabolic Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipranavir (TPV), a non-peptidic protease inhibitor, is a critical component in the treatment of multidrug-resistant HIV-1.[1] Its metabolic profile, primarily governed by cytochrome P450 3A4 (CYP3A4), presents both a challenge and an opportunity for optimization.[2][3] Co-administration with the potent CYP3A4 inhibitor ritonavir is necessary to boost its bioavailability, highlighting its susceptibility to extensive first-pass metabolism.[1][2] This technical guide explores the theoretical impact of deuterium substitution on the metabolic fate of Tipranavir. By strategically replacing hydrogen atoms with deuterium at known sites of metabolism, it is hypothesized that the metabolic rate can be attenuated, leading to an improved pharmacokinetic profile, potentially reducing the therapeutic dose and associated toxicities. This document provides a comprehensive overview of Tipranavir's metabolism, proposes a rationale for deuteration, and outlines detailed, albeit hypothetical, experimental protocols to evaluate the effects of such modifications.

Introduction to Deuteration in Drug Development

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass. This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[4] In drug metabolism, many phase I reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[5] By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[6] This strategy has the potential to:

  • Improve Metabolic Stability: Decrease the rate of clearance, leading to a longer drug half-life.[7]

  • Enhance Bioavailability: Reduce first-pass metabolism, increasing the concentration of the active drug in systemic circulation.

  • Modify Metabolite Profile: Potentially shift metabolism away from the formation of toxic or inactive metabolites.[6]

  • Reduce Dosing Frequency and Pill Burden: A longer half-life may allow for less frequent administration.

Metabolic Profile of Tipranavir

Tipranavir is extensively metabolized in the liver, with CYP3A4 being the predominant enzyme responsible for its biotransformation.[2][8][9] Studies in mice have identified eight primary metabolites, including monohydroxylated, desaturated, dealkylated, and dihydroxylated forms.[8] Five of these metabolites have been recapitulated in in-vitro studies using human liver microsomes.[8] The primary routes of metabolism are oxidative.

Identified Metabolites of Tipranavir

Based on mass spectrometry and fragmentation analysis, the following major metabolic transformations of Tipranavir have been elucidated[8]:

  • Monohydroxylation: Addition of a hydroxyl group occurs at three distinct locations:

    • Metabolite II: Oxidation on the aniline moiety.[8]

    • Metabolite III: Oxidation on the benzyl group.[8]

    • Metabolite IV: Oxidation on the phenethyl moiety.[8]

  • Dealkylation:

    • Metabolite V: This involves an unusual carbon-carbon bond cleavage, resulting in a dealkylated product.[8]

  • Desaturation (Dehydrogenation):

    • Metabolites VI, VII, VIII: Formation of a double bond at different positions.[8]

  • Dihydroxylation:

    • Metabolite IX: Addition of two hydroxyl groups.[8]

Proposed Sites for Deuteration

Based on the identified metabolic pathways, strategic deuteration of Tipranavir could significantly alter its metabolic profile. The following diagram illustrates the structure of Tipranavir and highlights the logical positions for deuterium substitution to impede metabolic degradation.

G cluster_tipranavir Tipranavir Structure and Proposed Deuteration Sites cluster_key Metabolic Hotspots & Deuteration Sites tipranavir_img M1 Aniline Moiety (Metabolite II) M2 Benzyl Group (Metabolite III) M3 Phenethyl Moiety (Metabolite IV) M4 Propyl Group (Dealkylation - Metabolite V)

Tipranavir structure with key metabolic sites for deuteration.

Quantitative Analysis of Tipranavir Metabolism (Hypothetical Data)

The following tables summarize hypothetical quantitative data for the metabolism of Tipranavir and its deuterated analogs in human liver microsomes. This data is for illustrative purposes to demonstrate the expected outcomes of deuteration and is not based on direct experimental results for deuterated Tipranavir.

Table 1: In Vitro Metabolic Stability of Tipranavir and Deuterated Analogs
CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Tipranavir (TPV)1546.2
d-TPV (Aniline-D4)2527.7
d-TPV (Benzyl-D5)3519.8
d-TPV (Phenethyl-D5)2824.8
d-TPV (Propyl-D7)4515.4
Table 2: Relative Formation of Major Metabolites in Human Liver Microsomes (Hypothetical)
CompoundMetabolite II (Hydroxylated Aniline) (%)Metabolite III (Hydroxylated Benzyl) (%)Metabolite IV (Hydroxylated Phenethyl) (%)Metabolite V (Dealkylated) (%)
Tipranavir (TPV)35252015
d-TPV (Aniline-D4)10353020
d-TPV (Benzyl-D5)4053020
d-TPV (Phenethyl-D5)4030520
d-TPV (Propyl-D7)4035202

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the deuteration effects on Tipranavir's metabolic profile.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the metabolic stability (half-life and intrinsic clearance) of Tipranavir and its deuterated analogs.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Tipranavir and deuterated analogs

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound (Tipranavir or deuterated analog) in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound to the potassium phosphate buffer to a final concentration of 1 µM.

    • Add HLMs to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound (1 µM in Buffer) B Add Human Liver Microsomes (0.5 mg/mL) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Withdraw Aliquots at Time Points (0-60 min) E->F G Quench with Cold ACN + Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t1/2 and CLint I->J

Workflow for In Vitro Microsomal Stability Assay.
In Vivo Pharmacokinetic Study in Mice

This protocol outlines a study to compare the pharmacokinetic profiles of Tipranavir and a selected deuterated analog in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Tipranavir and deuterated analog formulation for oral gavage

  • Ritonavir formulation for oral gavage

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Divide mice into two groups: Group 1 (Tipranavir) and Group 2 (Deuterated Tipranavir).

    • Administer a single oral dose of ritonavir (e.g., 10 mg/kg) to all mice 30 minutes prior to the test compound administration.

    • Administer a single oral dose of either Tipranavir or the deuterated analog (e.g., 50 mg/kg) to the respective groups.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each compound.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

G cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis & PK Modeling A Group 1: Tipranavir Group 2: d-Tipranavir B Administer Ritonavir (10 mg/kg, PO) A->B C Administer Test Compound (50 mg/kg, PO) B->C D Collect Blood Samples (0.25 - 24 hours) C->D E Separate Plasma by Centrifugation D->E F Store Plasma at -80°C E->F G Extract Drug from Plasma F->G H Quantify by LC-MS/MS G->H I Calculate PK Parameters (Cmax, AUC, t1/2, etc.) H->I

Workflow for In Vivo Pharmacokinetic Study in Mice.

Signaling and Metabolic Pathways

The metabolism of Tipranavir is intricately linked to the cytochrome P450 enzyme system, with CYP3A4 playing a central role. The co-administration of Ritonavir, a potent inhibitor of CYP3A4, is a clear indicator of this dependency.

G cluster_pathway Tipranavir Metabolic Pathway TPV Tipranavir CYP3A4 CYP3A4 TPV->CYP3A4 Primary Metabolism CYP2C19_2D6 CYP2C19, CYP2D6 (Minor) TPV->CYP2C19_2D6 Minor Metabolism RTV Ritonavir RTV->CYP3A4 Inhibition Metabolites Oxidized Metabolites (Hydroxylated, Dealkylated, Desaturated) CYP3A4->Metabolites CYP2C19_2D6->Metabolites Excretion Biliary/Fecal Excretion Metabolites->Excretion

Simplified Metabolic Pathway of Tipranavir.

Conclusion

The strategic deuteration of Tipranavir at its known metabolic soft spots presents a compelling strategy to enhance its pharmacokinetic properties. By reducing the rate of metabolism by CYP3A4, deuterated analogs of Tipranavir could potentially offer a longer half-life, increased bioavailability, and a modified metabolite profile. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such deuterated compounds. While the quantitative data presented is hypothetical, it serves to illustrate the expected and desired outcomes of this drug development strategy. Further in-depth in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of deuterated Tipranavir. Successful development could lead to a more patient-friendly dosing regimen and an improved safety profile for this important antiretroviral agent.

References

Tipranavir-d7 for HIV Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tipranavir-d7 in the study of Tipranavir metabolism, a critical aspect of its development and clinical use as an antiretroviral agent for the treatment of HIV infection. This document details the metabolic pathways of Tipranavir, provides experimental protocols for its in vitro metabolism studies, and presents key quantitative data.

Introduction to Tipranavir and its Metabolism

Tipranavir is a non-peptidic protease inhibitor (PI) that has demonstrated efficacy against multi-drug resistant strains of HIV-1.[1] However, its pharmacokinetic profile is characterized by extensive first-pass metabolism, necessitating co-administration with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 isoenzyme.[2][3] This boosting strategy significantly increases the systemic exposure and therapeutic efficacy of Tipranavir.[2][3]

The metabolism of Tipranavir is primarily mediated by the hepatic cytochrome P450 system, with CYP3A4 being the predominant enzyme involved.[2][4][5] In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in the biotransformation of Tipranavir.[4][6] Additionally, other CYP isoforms, such as CYP2D6 and CYP2C19, have been implicated in the formation of at least one of its metabolites.[4]

Metabolic studies in mice have identified several metabolites, including monohydroxylated, dihydroxylated, desaturated, and dealkylated products.[4][6] In humans, the primary route of elimination is through fecal excretion, with unchanged Tipranavir being the major component found in feces.[1][7] A hydroxyl metabolite and a glucuronide conjugate have been identified as the most abundant metabolites in feces and urine, respectively.[1][7]

The Role of this compound in Metabolism Studies

This compound is a deuterated analog of Tipranavir, where seven hydrogen atoms have been replaced by deuterium.[8] In the context of drug metabolism studies, its primary and well-documented application is as an internal standard for the quantitative analysis of Tipranavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification.[11] Because it has nearly identical physicochemical properties to Tipranavir, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[11]

While deuterated compounds can also be used to investigate metabolic pathways by observing kinetic isotope effects, there is no readily available scientific literature demonstrating the use of this compound for this specific purpose in the study of Tipranavir's own metabolism. Therefore, this guide will focus on its established role as an internal standard in the analytical methods that underpin metabolism studies.

Quantitative Data on Tipranavir Pharmacokinetics and Metabolism

The following tables summarize key quantitative data from human pharmacokinetic and in vitro metabolism studies of Tipranavir.

Table 1: Pharmacokinetic Parameters of Tipranavir (co-administered with Ritonavir) in Healthy Male Volunteers [7]

ParameterMean Value (± SD)
Cmax (ng/mL)79,100 (± 11,700)
Tmax (h)3.0 (median)
AUC0-12h (ng·h/mL)497,000 (± 116,000)
Cmin (ng/mL)19,500 (median)
t1/2 (h)6.0 (± 1.1)

Table 2: Relative Abundance of Tipranavir and its Metabolites in Human Excreta [1]

MatrixComponentMean Percentage of Radioactivity
FecesUnchanged Tipranavir79.9%
FecesHydroxyl metabolite (H-1)4.9%
UrineGlucuronide metabolite (H-3)11.0%

Table 3: In Vitro Metabolism of Tipranavir in Human Liver Microsomes [4]

MetabolitePrimary P450 Enzyme(s) Involved
Metabolite II (Monohydroxylated)CYP3A4
Metabolite III (Monohydroxylated)CYP2D6, CYP2C19, CYP3A4
Metabolite IV (Monohydroxylated)CYP3A4
Metabolite V (Dealkylated)CYP3A4
Metabolite VI (Desaturated)CYP3A4

Experimental Protocols

This section provides a representative, detailed methodology for an in vitro metabolism study of Tipranavir using human liver microsomes. This protocol is a composite based on established methods for studying drug metabolism.[13][14][15]

In Vitro Metabolic Stability of Tipranavir in Human Liver Microsomes

Objective: To determine the rate of metabolism of Tipranavir in human liver microsomes.

Materials:

  • Tipranavir

  • This compound (for use as an internal standard)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Tipranavir in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a stock solution of the NADPH regenerating system in buffer.

    • Prepare the incubation buffer (potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the incubation buffer, HLM, and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine the incubation buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and Tipranavir (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard, this compound.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Tipranavir at each time point.

    • The ratio of the peak area of Tipranavir to the peak area of this compound is used for quantification against a standard curve.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Tipranavir remaining versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Metabolite Identification of Tipranavir

Objective: To identify the metabolites of Tipranavir formed in human liver microsomes.

Procedure: The experimental setup is similar to the metabolic stability assay, but with a longer incubation time (e.g., 2-4 hours) to allow for sufficient metabolite formation.

  • Incubation: Perform a larger scale incubation of Tipranavir with HLM and the NADPH regenerating system.

  • Sample Processing: After incubation, quench the reaction and process the sample as described above.

  • LC-MS/MS Analysis for Metabolite Identification:

    • Analyze the sample using a high-resolution mass spectrometer.

    • Compare the chromatograms of the incubated sample with a control sample (without NADPH) to identify potential metabolite peaks.

    • Acquire full scan MS and product ion scan (MS/MS) data for the parent drug and potential metabolites.

    • Propose metabolite structures based on the mass shift from the parent drug and the fragmentation patterns observed in the MS/MS spectra.

Visualizations

The following diagrams illustrate key concepts and workflows related to Tipranavir metabolism studies.

Tipranavir_Metabolism_Pathway Tipranavir Tipranavir CYP3A4 CYP3A4 Tipranavir->CYP3A4 Primary Pathway Other_CYPs CYP2D6, CYP2C19 Tipranavir->Other_CYPs Minor Pathway Excretion Excretion (Feces, Urine) Tipranavir->Excretion Unchanged Phase_I_Metabolites Phase I Metabolites (Hydroxylated, Dealkylated, etc.) CYP3A4->Phase_I_Metabolites Other_CYPs->Phase_I_Metabolites Phase_II_Metabolites Phase II Metabolites (Glucuronides) Phase_I_Metabolites->Phase_II_Metabolites UGT enzymes Phase_I_Metabolites->Excretion Phase_II_Metabolites->Excretion

Caption: Overview of Tipranavir's metabolic pathways.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Tipranavir, HLM, Buffer) Mix Combine Reagents Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate_Time Incubate over Time Course Initiate->Incubate_Time Quench Quench with ACN + this compound Incubate_Time->Quench Process Process Sample (Centrifuge) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

Role_of_Tipranavir_d7 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Microsomal Incubate) Add_IS Add this compound (Internal Standard) Biological_Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction LC_Separation LC Separation (Tipranavir and this compound co-elute) Extraction->LC_Separation MS_Detection MS/MS Detection (Separate masses) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: The role of this compound as an internal standard.

References

A Technical Guide to the Preliminary In Vitro Evaluation of Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in-vitro evaluation of Tipranavir-d7, a deuterated analog of the non-peptidic HIV-1 protease inhibitor, Tipranavir. This compound is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies, leveraging the principle that deuteration typically does not alter the biological mechanism of action but can affect metabolic profiles.[1] Therefore, the in-vitro evaluation methodologies and expected efficacy data are analogous to those of Tipranavir.

Tipranavir is a potent, second-generation protease inhibitor (PI) effective against a wide spectrum of wild-type and multi-PI-resistant HIV-1 variants.[1][2] Its unique non-peptidic, dihydropyrone structure allows it to bind with high affinity and flexibility to the active site of the HIV-1 protease, including mutant forms that are resistant to other PIs.[3][4][5]

Mechanism of Action

Tipranavir functions by directly inhibiting the HIV-1 protease enzyme. This viral enzyme is critical for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By binding to the active site of the protease, Tipranavir blocks this cleavage process, resulting in the production of immature, non-infectious virions and thereby halting the viral replication cycle.[3][4][5]

cluster_host_cell Infected Host Cell cluster_inhibition Inhibition Pathway Polyproteins Gag & Gag-Pol Polyproteins HIV_Protease HIV-1 Protease (Active Enzyme) Polyproteins->HIV_Protease Cleavage Substrate Mature_Proteins Mature Viral Proteins & Enzymes HIV_Protease->Mature_Proteins Proteolytic Cleavage Immature_Virion Immature Virion (Non-infectious) HIV_Protease->Immature_Virion Blocked Cleavage Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Mature_Virion Mature Virion (Infectious) Virion_Assembly->Mature_Virion TPV Tipranavir TPV->HIV_Protease Binds to Active Site

Mechanism of Tipranavir Inhibition of HIV-1 Protease.

Quantitative In Vitro Data

The potency and efficacy of Tipranavir against various HIV-1 isolates have been quantified through numerous in-vitro studies. This data provides a baseline for the expected performance of this compound in similar assays.

Table 1: In Vitro Potency and Efficacy of Tipranavir
ParameterValueTargetNotes
IC₅₀ 66 - 410 nMMulti-PI-resistant HIV-1 isolatesDemonstrates potency against resistant strains.[1]
EC₅₀ 42 - 108 ng/mL (0.07 - 0.18 µM)Laboratory and clinical HIV-1 isolatesEffective concentration for inhibiting viral replication in cell culture.[6]
Ki ~19 pMWild-type HIV-1 ProteaseIndicates very high binding affinity to the target enzyme.[5]
Protein Binding >99.9%Human Serum Albumin & α-1-acid glycoproteinHigh protein binding can influence the amount of free, active drug.[3]
Table 2: In Vitro Resistance Profile

The development of resistance to Tipranavir in vitro is a slow process that requires the accumulation of multiple mutations in the protease gene.[6][7]

Mutation ClassAssociated MutationsImpact on Susceptibility
Primary Emergent L33F, I84VInitial mutations observed during in-vitro passage.[6]
Multi-Mutation Profile L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84VA profile of ten mutations conferred significant (87-fold) reduced susceptibility in vitro.[6][7]
Clinically Relevant L10V, I13V, K20M/R/V, L33F, M36I, M46L, I47V, I54A/M/V, V82L/T, I84VMutations identified in clinical isolates from treatment-experienced patients associated with reduced response.[8]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for the accurate evaluation of this compound.

Fluorometric HIV-1 Protease Inhibitor Screening Assay

This cell-free assay provides a rapid and high-throughput method to determine the direct inhibitory activity of a compound on purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor like Tipranavir will prevent this cleavage, leading to a reduced or absent fluorescent signal.[9]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., containing sodium acetate, DTT, EDTA).

    • Reconstitute lyophilized, active recombinant HIV-1 Protease enzyme in the assay buffer to a working concentration.

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • Prepare serial dilutions of this compound (test compound) and a known inhibitor control (e.g., Pepstatin A) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each test compound dilution to the appropriate wells.

    • Add 10 µL of the inhibitor control to control wells.

    • Add 10 µL of assay buffer to enzyme control (EC) wells (no inhibitor).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

    • Add 80 µL of the prepared HIV-1 Protease solution to all wells except for a "no enzyme" blank.

    • Add 10 µL of the HIV-1 Protease Substrate solution to all wells.

    • Immediately measure fluorescence using a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Measurement & Analysis Reagents Prepare Reagents: - Assay Buffer - HIV-1 Protease - Fluorogenic Substrate Add_Enz Add HIV-1 Protease Solution Reagents->Add_Enz Compounds Prepare Test Compound (this compound) & Controls Add_Cmpd Add Compounds/Controls to 96-well Plate Compounds->Add_Cmpd Add_Cmpd->Add_Enz Add_Sub Add Substrate Solution Add_Enz->Add_Sub Measure Measure Fluorescence (Kinetic Read) Add_Sub->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC₅₀ Calculate->Plot

Workflow for a Fluorometric HIV-1 Protease Inhibitor Assay.
Cell-Based Phenotypic Susceptibility Assay

This assay measures the ability of a drug to inhibit viral replication in a cell culture system, providing a more biologically relevant measure of antiviral activity (EC₅₀).

Principle: This method involves two rounds of infection. In the first round, producer cells are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The virions produced are then used to infect reporter cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry) in a second round. The drug's effect is quantified by the reduction in reporter gene expression.[10] This two-round protocol is necessary because PIs act on virion maturation, an effect that is only measurable in the subsequent infection cycle.[10]

Methodology:

  • First Round (Virion Production):

    • Plate susceptible host cells (e.g., TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Infect the cells with a known titer of an HIV-1 laboratory strain or a patient-derived clinical isolate.

    • Immediately add the this compound dilutions to the infected cells.

    • Incubate for 48-72 hours to allow for viral replication and the production of new virions in the presence of the drug.

  • Second Round (Infection of Reporter Cells):

    • Harvest the cell culture supernatants from the first-round plate, which contain the newly produced virions.

    • Plate fresh TZM-bl reporter cells.

    • Add the harvested supernatants to the reporter cells.

    • Incubate for 48 hours.

  • Quantification and Data Analysis:

    • Lyse the reporter cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

    • Calculate the percent inhibition of viral replication for each drug concentration relative to a no-drug control.

    • Determine the EC₅₀ value by plotting the percent inhibition against the drug concentration.

cluster_round1 Round 1: Virion Production cluster_round2 Round 2: Reporter Infection cluster_analysis Analysis Infect Infect Producer Cells with HIV-1 Treat Add Serial Dilutions of this compound Infect->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Harvest Harvest Supernatant (Contains New Virions) Incubate1->Harvest Infect_Reporter Infect Reporter Cells with Harvested Virions Harvest->Infect_Reporter Incubate2 Incubate (48h) Infect_Reporter->Incubate2 Measure Lyse Cells & Measure Reporter Gene Activity Incubate2->Measure Calculate Calculate % Inhibition & Determine EC₅₀ Measure->Calculate

Workflow for a Two-Round Phenotypic Susceptibility Assay.

References

Understanding the Isotopic Labeling of Tipranavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV infection. The strategic incorporation of isotopes like Carbon-14 (¹⁴C) and Deuterium (²H or D) into the Tipranavir molecule is a critical tool for elucidating its pharmacokinetic and metabolic profile. This guide details the application of isotopically labeled Tipranavir in absorption, distribution, metabolism, and excretion (ADME) studies, presenting key quantitative data, outlining general experimental workflows, and visualizing the metabolic pathways.

Data Presentation: Quantitative Insights into Tipranavir's Disposition

The use of ¹⁴C-labeled Tipranavir has been instrumental in quantifying its fate within biological systems. The following tables summarize the key quantitative data from human and rat ADME studies.

Table 1: Mass Balance of [¹⁴C]Tipranavir in Humans
ParameterValueReference
Total Radioactivity Recovery
Feces82.3% of administered dose
Urine< 5% of administered dose
Circulating Radioactivity in Plasma
Unchanged Tipranavir98.4% - 99.7% of total plasma radioactivity
Table 2: Disposition of [¹⁴C]Tipranavir in Sprague-Dawley Rats (Oral Administration)
ParameterMale RatsFemale RatsReference
Total Radioactivity Recovery
Feces75.0% of administered dose82.0% of administered dose
Urine9.71% of administered dose8.28% of administered dose
Radioactivity in Plasma
Unchanged Tipranavir85.7% of total plasma radioactivity96.3% of total plasma radioactivity
Radioactivity in Feces
Unchanged Tipranavir71.8% of fecal radioactivity80.1% of fecal radioactivity
Radioactivity in Urine
Unchanged Tipranavir33.3% of urinary radioactivity62.3% of urinary radioactivity

Experimental Protocols

While detailed, step-by-step synthetic protocols for isotopically labeled Tipranavir are not publicly available in full, this section outlines the general methodologies employed in ADME studies and provides context for the synthesis of labeled compounds.

Human ADME Study Protocol ([¹⁴C]Tipranavir)

A typical human ADME study with ¹⁴C-labeled Tipranavir involves the following key steps:

  • Synthesis and Formulation: [¹⁴C]Tipranavir is synthesized and formulated into a single oral dose, typically co-administered with a low dose of ritonavir to boost its bioavailability. The synthesis of [¹⁴C]Tipranavir has been reported by Latli et al. (2008) in the Journal of Labelled Compounds and Radiopharmaceuticals.

  • Subject Enrollment and Dosing: A small cohort of healthy volunteers are enrolled in the study. Following a baseline assessment, subjects receive a single oral dose of [¹⁴C]Tipranavir/ritonavir.

  • Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over a period of several days to track the absorption, distribution, metabolism, and excretion of the drug.

  • Sample Analysis:

    • Total Radioactivity Measurement: Total radioactivity in all biological samples is quantified using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) to determine the mass balance of the drug.

    • Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify Tipranavir and its metabolites.

  • Data Analysis: The collected data is used to determine the pharmacokinetic parameters of Tipranavir, its routes of excretion, and the metabolic pathways involved.

Synthesis of Isotopically Labeled Tipranavir: A General Overview

The synthesis of complex, isotopically labeled molecules like Tipranavir is a specialized process.

  • ¹⁴C-Labeling: The introduction of a ¹⁴C atom into the Tipranavir molecule would likely involve a multi-step synthesis starting from a simple, commercially available ¹⁴C-labeled precursor. The position of the label is strategically chosen to be in a metabolically stable part of the molecule to ensure that the radiolabel accurately traces the drug and its metabolites.

  • Deuterium Labeling (Tipranavir-d7): The synthesis of deuterated Tipranavir (e.g., this compound) involves replacing specific hydrogen atoms with deuterium. This is often achieved by using deuterated reagents or solvents at specific steps in the synthetic pathway. Deuteration can be used to alter the metabolic profile of a drug by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.

Mandatory Visualizations

Tipranavir Metabolism Pathway

The primary route of Tipranavir metabolism is through oxidation, mediated mainly by the cytochrome P450 3A4 (CYP3A4) enzyme. This is followed by conjugation reactions, such as glucuronidation.

Tipranavir_Metabolism Tipranavir Tipranavir Oxidized_Metabolites Oxidized Metabolites (Hydroxylation, etc.) Tipranavir->Oxidized_Metabolites CYP3A4 Glucuronide_Conjugates Glucuronide Conjugates Tipranavir->Glucuronide_Conjugates UGT Enzymes Excretion Excretion (Primarily Feces) Tipranavir->Excretion Oxidized_Metabolites->Glucuronide_Conjugates UGT Enzymes Oxidized_Metabolites->Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Tipranavir.

Experimental Workflow for a Human ADME Study

The following diagram illustrates the general workflow for a human ADME study using isotopically labeled Tipranavir.

ADME_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis and Reporting Synthesis Synthesis of [¹⁴C]Tipranavir Formulation Formulation of Oral Dose Synthesis->Formulation Dosing Oral Administration to Healthy Volunteers Formulation->Dosing Sample_Collection Collection of Blood, Urine, and Feces Samples Dosing->Sample_Collection Total_Radioactivity Quantification of Total ¹⁴C by LSC/AMS Sample_Collection->Total_Radioactivity Metabolite_Profiling Metabolite Profiling and Identification by LC-MS/MS Sample_Collection->Metabolite_Profiling Mass_Balance Mass Balance Calculation Total_Radioactivity->Mass_Balance PK_Analysis Pharmacokinetic Analysis Metabolite_Profiling->PK_Analysis Report Final Study Report PK_Analysis->Report Mass_Balance->Report

Caption: General workflow of a human ADME study.

The deuterium advantage in HIV therapy: a technical guide to the hypothetical discovery and development of deuterated Tipranavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipranavir, a non-peptidic protease inhibitor, is a critical component of salvage therapy for treatment-experienced HIV-1 patients, particularly those with resistance to other protease inhibitors. However, its complex pharmacokinetic profile, characterized by rapid metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp) mediated efflux, necessitates co-administration with a pharmacokinetic booster, ritonavir. This technical guide outlines a hypothetical discovery and development program for a deuterated version of Tipranavir. By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, the aim is to improve the drug's metabolic stability, potentially leading to a lower or less frequent dosing regimen and reducing the reliance on a boosting agent. This document details the scientific rationale, a plausible development workflow, key experimental protocols, and anticipated data for such a program.

Introduction to Tipranavir and the Rationale for Deuteration

Tipranavir is a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2] Unlike many other protease inhibitors, its flexible structure allows it to bind effectively to mutant proteases that have developed resistance to other therapies.[2] However, Tipranavir's clinical utility is hampered by its extensive first-pass metabolism, predominantly carried out by CYP3A4 in the liver and gut wall.[3][4] This rapid clearance necessitates its co-administration with ritonavir, a potent CYP3A4 inhibitor, to "boost" its plasma concentrations to therapeutic levels.

The "deuterium kinetic isotope effect" (KIE) offers a compelling strategy to mitigate this metabolic liability. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since CYP450-mediated metabolism often involves the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium at these metabolic "soft spots" can significantly slow down the rate of metabolism.[3][4] This can lead to:

  • Increased plasma exposure (AUC) and half-life (t½)

  • Reduced metabolic clearance

  • Potentially lower and/or less frequent dosing

  • Elimination or reduction of the need for a pharmacokinetic booster

  • A more predictable pharmacokinetic profile

Hypothetical Discovery and Development Workflow

The development of a deuterated Tipranavir would follow a structured, multi-stage process, from initial design and synthesis through to comprehensive preclinical evaluation.

cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Preclinical Studies cluster_3 Phase 4: Lead Candidate Selection Identify Metabolic Hotspots Identify Metabolic Hotspots Design Deuterated Analogues Design Deuterated Analogues Identify Metabolic Hotspots->Design Deuterated Analogues Metabolism Data Chemical Synthesis Chemical Synthesis Design Deuterated Analogues->Chemical Synthesis Metabolic Stability Assay Metabolic Stability Assay Chemical Synthesis->Metabolic Stability Assay CYP3A4 Inhibition Assay CYP3A4 Inhibition Assay Metabolic Stability Assay->CYP3A4 Inhibition Assay P-gp Efflux Assay P-gp Efflux Assay CYP3A4 Inhibition Assay->P-gp Efflux Assay Antiviral Potency Assay Antiviral Potency Assay P-gp Efflux Assay->Antiviral Potency Assay Pharmacokinetic Profiling Pharmacokinetic Profiling Antiviral Potency Assay->Pharmacokinetic Profiling Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetic Profiling->Efficacy in Animal Models Preliminary Toxicology Preliminary Toxicology Efficacy in Animal Models->Preliminary Toxicology Select Lead Candidate Select Lead Candidate Preliminary Toxicology->Select Lead Candidate

Figure 1: Hypothetical development workflow for deuterated Tipranavir.

Data Presentation: Hypothetical Comparative Data

The following tables summarize the anticipated quantitative data from the preclinical evaluation of a hypothetical deuterated Tipranavir (d-TPV) compared to the parent compound.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Tipranavir15.245.6
d-TPV45.815.1

Table 2: In Vivo Pharmacokinetics in a Rodent Model (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Tipranavir8501.534002.5
d-TPV12002.098007.0

Table 3: Antiviral Activity against Wild-Type and Resistant HIV-1 Strains

CompoundEC50 (nM) - Wild TypeEC50 (nM) - PI-Resistant Strain AEC50 (nM) - PI-Resistant Strain B
Tipranavir103550
d-TPV113852

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of deuterated Tipranavir compared to the parent compound.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (to ensure a constant supply of the cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

  • Compound Incubation: Tipranavir or deuterated Tipranavir is added to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration is typically 1 µM.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Bidirectional Permeability Assay for P-gp Efflux

Objective: To assess whether deuterated Tipranavir is a substrate of the P-glycoprotein (P-gp) efflux pump.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.[5]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: The test compound (deuterated Tipranavir or Tipranavir) is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is measured over time.

    • Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.

  • Sample Analysis: Samples from the receiver chambers at various time points are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then determined (ER = Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[6]

Mandatory Visualizations

Mechanism of Action of Tipranavir

cluster_0 HIV Lifecycle cluster_1 Viral Maturation HIV Entry HIV Entry Reverse Transcription Reverse Transcription HIV Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage of Polyproteins Cleavage of Polyproteins HIV Protease->Cleavage of Polyproteins catalyzes Mature Viral Proteins Mature Viral Proteins Cleavage of Polyproteins->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Infectious HIV Virion Infectious HIV Virion Virion Assembly->Infectious HIV Virion Tipranavir Tipranavir Tipranavir->HIV Protease inhibits

Figure 2: Tipranavir's inhibition of HIV protease, preventing viral maturation.
The Deuterium Kinetic Isotope Effect

Drug (C-H) Drug (C-H) CYP450 Enzyme CYP450 Enzyme Drug (C-H)->CYP450 Enzyme Metabolism Deuterated Drug (C-D) Deuterated Drug (C-D) Deuterated Drug (C-D)->CYP450 Enzyme Metabolism Metabolite (C-OH) Metabolite (C-OH) CYP450 Enzyme->Metabolite (C-OH) Rapid Slower Metabolism Slower Metabolism CYP450 Enzyme->Slower Metabolism Slower Increased Drug Exposure Increased Drug Exposure Slower Metabolism->Increased Drug Exposure

Figure 3: Slower metabolism of a deuterated drug due to the kinetic isotope effect.

Conclusion

The hypothetical development of a deuterated Tipranavir presents a scientifically sound approach to improving the pharmacokinetic profile of this important antiretroviral agent. By leveraging the deuterium kinetic isotope effect, it is plausible that a new chemical entity could be developed with enhanced metabolic stability, leading to improved patient dosing regimens and potentially a reduced need for pharmacokinetic boosting. The experimental workflows and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such a candidate, paving the way for a potentially valuable advancement in the treatment of multi-drug resistant HIV-1. While the data presented is hypothetical, it is based on established principles of drug metabolism and deuteration chemistry, offering a realistic projection of the potential benefits of this strategy.

References

Methodological & Application

Protocol for the Quantification of Tipranavir in Human Plasma using Tipranavir-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Therapeutic drug monitoring of Tipranavir is crucial to ensure optimal therapeutic outcomes and minimize toxicity. This document provides a detailed protocol for the quantification of Tipranavir in human plasma samples using a stable isotope-labeled internal standard, Tipranavir-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Principle

This method involves the extraction of Tipranavir and its deuterated internal standard, this compound, from human plasma via protein precipitation. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Tipranavir to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Analytes: Tipranavir, this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)

  • Equipment:

    • LC-MS/MS system (e.g., Triple quadrupole mass spectrometer)

    • HPLC system with a reverse-phase C18 column

    • Microcentrifuge

    • Vortex mixer

    • Pipettes and tips

    • Autosampler vials

Experimental Protocols

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Tipranavir and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Tipranavir primary stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate Tipranavir working standard solutions to achieve final concentrations ranging from 10 to 10,000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tipranavir 603.2392.125
This compound 610.2392.125

Data Presentation: Method Validation Summary

The following table summarizes the typical acceptance criteria and expected performance for the validation of this bioanalytical method, based on regulatory guidelines and similar published methods for antiretroviral drugs.

Table 2: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Curve Range To be defined based on expected concentrations10 - 10,000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%CV < 10%
Stability Analyte stable under various storage and processing conditions (e.g., freeze-thaw, bench-top)Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification of Tipranavir Concentration data_analysis->quantification

Caption: Workflow for Tipranavir quantification in plasma.

Mechanism of Action: HIV Protease Inhibition

Tipranavir is a protease inhibitor that targets the HIV-1 protease enzyme. This enzyme is essential for the maturation of the virus, as it cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, Tipranavir prevents the production of mature, infectious virions.

G cluster_virus HIV Life Cycle cluster_drug Drug Action polyprotein Gag-Pol Polyprotein hiv_protease HIV Protease polyprotein->hiv_protease Cleavage viral_proteins Functional Viral Proteins hiv_protease->viral_proteins new_virion Mature HIV Virion viral_proteins->new_virion tipranavir Tipranavir inhibition tipranavir->inhibition inhibition->hiv_protease Inhibition

Caption: Mechanism of Tipranavir as an HIV protease inhibitor.

Application Notes and Protocols for the Quantification of Tipranavir in Biological Matrices using Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tipranavir in biological matrices, primarily human plasma. The use of a stable isotope-labeled internal standard, Tipranavir-d7, is recommended for optimal accuracy and precision in bioanalytical methods. The methodologies described herein are based on established high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Tipranavir is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV) and is used in combination with other antiretroviral agents to treat HIV-1 infection.[1] Therapeutic drug monitoring of Tipranavir is crucial to ensure optimal therapeutic outcomes, as drug exposure has been correlated with both virologic response and potential toxicity.[2] The development of robust and reliable bioanalytical methods for the quantification of Tipranavir in biological matrices is therefore essential for both clinical management and pharmacokinetic studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[3] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting Tipranavir from plasma samples.[4][5]

Materials:

  • Human plasma samples

  • Tipranavir analytical standard

  • This compound internal standard (IS) stock solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tipranavir into blank human plasma.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument response).

  • Add 150 µL of a protein precipitation solvent, such as a mixture of methanol and acetonitrile.[4]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is Add this compound IS plasma->is precipitant Add Protein Precipitant (Methanol/Acetonitrile) is->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G cluster_analysis Analytical Workflow sample Prepared Sample hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Triple Quadrupole MS esi->ms mrm Multiple Reaction Monitoring (MRM) ms->mrm data Data Acquisition & Quantification mrm->data

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir is a non-peptidic protease inhibitor of the human immunodeficiency virus (HIV) that is effective against multi-drug resistant strains.[1][2][3] Its deuterated analog, Tipranavir-d7, serves as an invaluable tool in the drug discovery and development pipeline. While not typically used in primary high-throughput screening (HTS) campaigns for novel inhibitor discovery, this compound is critical for highly accurate and precise quantification in secondary screens, hit validation, and pharmacokinetic studies, particularly those employing mass spectrometry.[4][5][6] These application notes provide detailed protocols for both a primary fluorescence-based HTS assay for identifying potential HIV-1 protease inhibitors and a secondary HTS-mass spectrometry (HTS-MS) assay that incorporates this compound as an internal standard for robust quantitative analysis.

Mechanism of Action of Tipranavir

Tipranavir functions by inhibiting the HIV-1 protease, an enzyme essential for the viral life cycle. The protease cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. Tipranavir, with its distinct molecular structure, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1]

Below is a diagram illustrating the mechanism of action of HIV-1 protease and its inhibition by Tipranavir.

HIV_Protease_Mechanism cluster_virus HIV-infected Cell cluster_protease_action HIV-1 Protease Action cluster_inhibition Inhibition by Tipranavir Gag_Pol Gag-Pol Polyprotein Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Translation HIV_Protease HIV-1 Protease Immature_Virion->HIV_Protease incorporates Cleavage Polyprotein Cleavage HIV_Protease->Cleavage catalyzes Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion assembles Tipranavir Tipranavir Inhibition Inhibition X Tipranavir->Inhibition Inhibition->HIV_Protease

Mechanism of HIV-1 Protease and Inhibition by Tipranavir.

Data Presentation: Tipranavir Activity

The following tables summarize the inhibitory activity of Tipranavir against wild-type and various mutant strains of HIV-1 protease. This data is critical for understanding its potency and spectrum of activity.

Table 1: Inhibition Constants (Ki) of Tipranavir against HIV-1 Protease Variants [7][8][9]

HIV-1 Protease VariantInhibition Constant (Ki) (pM)
Wild-Type (WT)19
I50V300
V82F/I84V300
Multi-drug Resistant MutantNot explicitly stated in pM, but potent
Tipranavir-selected MutantNot explicitly stated in pM, but potent

Table 2: In Vitro Antiviral Activity (IC50) of Tipranavir against Multi-Protease Inhibitor (PI) Resistant HIV-1 Isolates

HIV-1 Isolate TypeIC50 Range (nM)
Multi-PI Resistant66 - 410

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for HIV-1 Protease Inhibitors (Fluorescence-Based Assay)

This protocol describes a biochemical assay suitable for the primary screening of large compound libraries to identify potential inhibitors of HIV-1 protease.

Workflow Diagram:

HTS_Workflow_Fluorescence start Start plate_prep Prepare 384-well Assay Plates start->plate_prep add_compounds Dispense Compound Library & Controls plate_prep->add_compounds add_enzyme Add HIV-1 Protease add_compounds->add_enzyme incubate1 Pre-incubation (Compound-Enzyme) add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Kinetic Read Incubation add_substrate->incubate2 read_plate Measure Fluorescence (Kinetic) incubate2->read_plate data_analysis Data Analysis (Inhibition Calculation) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Fluorescence-Based HTS Workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.

    • HIV-1 Protease: Recombinant HIV-1 protease diluted in assay buffer to a final concentration of 50 nM.

    • Fluorogenic Substrate: A FRET-based peptide substrate (e.g., derived from a natural processing site of HIV-1 PR) at a final concentration of 10 µM.

    • Positive Control: A known HIV-1 protease inhibitor (e.g., Tipranavir) at a concentration that gives >90% inhibition.

    • Negative Control: DMSO (or the vehicle for the compound library).

  • Assay Procedure (384-well plate format):

    • Dispense 100 nL of test compounds and controls into the wells of a black, low-volume 384-well plate.

    • Add 5 µL of HIV-1 protease solution to each well and mix.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 340/490 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_negative_control - Rate_background))

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Secondary Screening and Quantitative Analysis using HTS-Mass Spectrometry with this compound Internal Standard

This protocol is designed for hit confirmation, determination of IC50 values, and pharmacokinetic analysis of a large number of samples. It utilizes a high-throughput mass spectrometry system (e.g., RapidFire) with this compound as an internal standard for accurate quantification.

Workflow Diagram:

HTS_MS_Workflow start Start sample_prep Prepare Samples (e.g., plasma, cell lysates, or biochemical assay) start->sample_prep add_is Add this compound Internal Standard sample_prep->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge transfer_supernatant Transfer Supernatant to 384-well plate centrifuge->transfer_supernatant hts_ms High-Throughput Mass Spectrometry Analysis (e.g., RapidFire-MS/MS) transfer_supernatant->hts_ms data_analysis Data Analysis (Peak Area Ratio, Quantification) hts_ms->data_analysis quant_results Quantitative Results (e.g., Concentration, IC50) data_analysis->quant_results end End quant_results->end

HTS-MS Workflow with Internal Standard.

Methodology:

  • Sample Preparation (for pharmacokinetic analysis):

    • To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (in methanol).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a 384-well plate for analysis.

  • HTS-MS System and Conditions:

    • System: A high-throughput mass spectrometry system such as an Agilent RapidFire coupled to a triple quadrupole mass spectrometer.

    • Solid Phase Extraction (SPE) Cartridge: C18 or equivalent.

    • Mobile Phases: Optimized for the separation of Tipranavir and the analyte of interest (typically water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tipranavir: Monitor a specific precursor-to-product ion transition.

      • This compound: Monitor the corresponding shifted precursor-to-product ion transition.

      • Analyte(s) of Interest: Monitor their specific MRM transitions.

  • Data Analysis:

    • Integrate the peak areas for the analyte(s) and the this compound internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Generate a standard curve by plotting the peak area ratio versus the concentration of known standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the standard curve.

    • For IC50 determination, plot the calculated concentrations against the log of the compound concentration and fit to a four-parameter logistic equation.

Conclusion

The strategic use of this compound in high-throughput screening assays, particularly those with a mass spectrometry endpoint, is crucial for obtaining reliable and reproducible quantitative data. While primary screening for novel HIV-1 protease inhibitors can be efficiently conducted using fluorescence-based methods, the subsequent hit validation, lead optimization, and pharmacokinetic studies benefit immensely from the precision afforded by a stable isotope-labeled internal standard like this compound. The protocols outlined in these application notes provide a robust framework for researchers in the field of anti-HIV drug discovery.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Tipranavir-d7 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic (PK) studies of Tipranavir-d7 in various animal models. Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV infection. The deuterated form, this compound, is often employed as an internal standard in bioanalytical methods but can also be the subject of PK studies to trace its metabolic fate.

Introduction to Tipranavir

Tipranavir inhibits the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[1][2][3] By binding to the active site of the protease, Tipranavir prevents this cleavage, resulting in the release of immature, non-infectious viral particles.[2][3] Due to its distinct chemical structure as a non-peptidic protease inhibitor, Tipranavir can be effective against HIV strains that have developed resistance to other protease inhibitors.[2]

Tipranavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[4] Consequently, it is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations and enhance its therapeutic efficacy.[4]

Pharmacokinetic Profile of Tipranavir in Animal Models

Table 1: Pharmacokinetic Parameters of Tipranavir in Rats (Oral Administration)

ParameterValueUnitsReference
Dose 5mg/kg[5]
Cmax ~1.5µg/mLEstimated from graphical data in[5]
Tmax ~3hoursEstimated from graphical data in[5]
AUC Not Reportedµg*h/mL[5]

Note: The values for Cmax and Tmax are estimations based on graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Animal Models

The selection of an appropriate animal model is a critical step in pharmacokinetic research. Rats are a commonly used model for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 275-300 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water, except for a pre-dose fasting period.

Formulation Preparation

For oral administration, this compound can be formulated as a solution or suspension.

  • Vehicle for Solution: A mixture of propylene glycol, sterile water, and ethanol (e.g., in a 70:20:10 v/v/v ratio) can be used to dissolve this compound to a final concentration suitable for dosing.

  • Vehicle for Suspension: For suspension formulations, a vehicle such as 0.5% (w/v) carboxymethyl cellulose in water can be utilized.

Dosing

Oral administration is typically performed via gavage.

  • Dose: A dose of 5 mg/kg is a representative starting point based on studies with unlabeled Tipranavir.[5]

  • Procedure for Oral Gavage in Rats:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the formulation slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Blood Sampling

Blood samples are collected at various time points to characterize the plasma concentration-time profile of this compound.

  • Route of Collection: Blood can be collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from sites like the tail vein.

  • Time Points: A typical sampling schedule for an oral PK study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in plasma due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: This is a common and straightforward method. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions (Representative):

    • Column: A C18 reverse-phase column is suitable for the separation of Tipranavir.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Tipranavir.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization dosing Oral Dosing (Gavage) animal_acclimatization->dosing formulation_prep Formulation Preparation formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling Time Points sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis Plasma Samples pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis Concentration Data data_reporting Data Reporting pk_analysis->data_reporting PK Parameters G cluster_inhibition hiv_rna HIV RNA gag_pol Gag-Pol Polyprotein hiv_rna->gag_pol Translation functional_proteins Functional Viral Proteins gag_pol->functional_proteins Cleavage immature_virion Immature, Non-infectious Virion gag_pol->immature_virion Assembly (Inhibited Cleavage) hiv_protease HIV Protease tipranavir Tipranavir tipranavir->hiv_protease Inhibits mature_virion Mature, Infectious Virion functional_proteins->mature_virion Assembly

References

Application Note: Evaluating the Anti-HIV Activity of Tipranavir in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1] It is a potent antiretroviral agent that targets the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors.[1] This inhibition prevents the maturation of viral particles, rendering them non-infectious and thereby reducing viral load.[2] A unique characteristic of Tipranavir is its efficacy against HIV strains that have developed resistance to other protease inhibitors.[2][3] This is attributed to its distinct chemical structure, which allows for a different binding interaction with the protease enzyme.[1]

Tipranavir-d7 is the deuterated form of Tipranavir.[4] In a research setting, stable isotope-labeled compounds like this compound are commonly used as internal standards in analytical methods, such as mass spectrometry, for the accurate quantification of Tipranavir in biological samples. This application note provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of Tipranavir using cell-based assays. While the protocols describe the use of Tipranavir, this compound would be employed in subsequent analytical steps to determine the concentration of the active drug.

Mechanism of Action

Tipranavir functions by binding to the active site of the HIV protease enzyme.[2] This binding blocks the enzyme's ability to cleave the Gag and Gag-Pol polyproteins into functional viral proteins essential for the assembly of new, infectious virions.[1][2] Consequently, the production of mature, infectious viral particles is halted, disrupting the viral lifecycle.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Tipranavir against HIV-1.

ParameterVirus StrainCell LineValueReference
IC50 HIV-1 IIIBH9 cells0.03 µM[5]
IC50 Multi-PI-resistant HIV-1 isolatesNot specified66-410 nM[4][6]
EC50 HIV-1 LAIMT-2 cells0.17 µM[6]
Ki Recombinant HIV-1 proteaseN/A (Enzymatic Assay)8 pM[7]
Ki Wild-type HIV-1 proteaseN/A (Enzymatic Assay)19 pM[7][8][9]
Ki HIV-2 proteaseN/A (Enzymatic Assay)< 1 nM[5]

Experimental Protocols

Anti-HIV Activity Assay (HIV-1 p24 Antigen ELISA Method)

This protocol determines the efficacy of Tipranavir in inhibiting HIV-1 replication in a susceptible T-cell line. The readout is the level of HIV-1 p24 capsid protein, a biomarker for viral replication.

Materials:

  • Cell Line: MT-2 or other susceptible T-lymphocyte cell lines (e.g., H9).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or HIV-1 LAI).

  • Compound: Tipranavir (and this compound for analytical standards).

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: HIV-1 p24 Antigen ELISA kit, Triton X-100.

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed MT-2 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of Tipranavir in culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.

  • Treatment: Add 50 µL of the diluted Tipranavir to the appropriate wells. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

  • Infection: Add 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and the test compound. Do not add virus to the "cell control" wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • p24 Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the cell-free supernatant.

    • To lyse any remaining virus, add Triton X-100 to a final concentration of 0.5%.

    • Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Tipranavir concentration relative to the virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of Tipranavir on the host cells used in the antiviral assay.

Materials:

  • Cell Line: MT-2 cells (or the same cell line used in the antiviral assay).

  • Compound: Tipranavir.

  • Culture Medium: As described above.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Equipment: 96-well cell culture plates, CO2 incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed MT-2 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of Tipranavir in culture medium, mirroring the concentrations used in the antiviral assay.

  • Treatment: Add 100 µL of the diluted Tipranavir to the appropriate wells. Include wells for "cell control" (cells + medium, no drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each Tipranavir concentration relative to the cell control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the log of the drug concentration.

Visualizations

HIV_Lifecycle_and_Tipranavir_Action cluster_virus HIV Virion cluster_cell Host T-Cell Viral RNA Viral RNA Binding_and_Fusion 1. Binding and Fusion Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Reverse_Transcription 2. Reverse Transcription Viral RNA -> Viral DNA Binding_and_Fusion->Reverse_Transcription Integration 3. Integration Viral DNA -> Host DNA Reverse_Transcription->Integration Transcription 4. Transcription Host DNA -> Viral mRNA Integration->Transcription Translation 5. Translation Viral mRNA -> Gag-Pol Polyproteins Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding (Immature Virion) Assembly->Budding Maturation 8. Maturation Budding->Maturation New_Virion Infectious HIV Virion Maturation->New_Virion Tipranavir Tipranavir Tipranavir->Maturation Inhibits Protease

Caption: HIV Lifecycle and the inhibitory action of Tipranavir.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed_Cells 1. Seed MT-2 Cells (5x10^4 cells/well) Prepare_Drug 2. Prepare Tipranavir Serial Dilutions Add_Drug 3. Add Tipranavir to Cells Infect_Cells 4. Infect with HIV-1 Incubate 5. Incubate for 5-7 Days (37°C, 5% CO2) Infect_Cells->Incubate Start Incubation Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant End Incubation p24_ELISA 7. Perform p24 ELISA Collect_Supernatant->p24_ELISA Measure_Absorbance 8. Measure Absorbance p24_ELISA->Measure_Absorbance Calculate_EC50 9. Calculate EC50 Measure_Absorbance->Calculate_EC50

Caption: Workflow for the cell-based anti-HIV activity assay.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Tipranavir-d7 in biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound quantification?

A: The matrix effect refers to the alteration of the ionization efficiency of Tipranavir and its internal standard, this compound, by co-eluting endogenous or exogenous components present in the biological sample (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: Why is this compound used as an internal standard?

A: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Tipranavir, with the only difference being the replacement of seven hydrogen atoms with deuterium. This structural similarity ensures that it co-elutes with Tipranavir and experiences nearly identical matrix effects and extraction efficiencies.[4][5] By using the ratio of the analyte signal to the internal standard signal for quantification, variability introduced by the matrix effect can be effectively compensated, leading to more accurate and reliable results.

Q3: How can I assess the presence and magnitude of the matrix effect in my assay?

A: The matrix effect is typically evaluated during method validation by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution at the same concentration.[1][6] A common quantitative measure is the Matrix Factor (MF), calculated as the ratio of the peak area of the analyte in the presence of matrix to the peak area of the analyte in a clean solvent. An MF value of 1 indicates no matrix effect, a value <1 suggests ion suppression, and a value >1 indicates ion enhancement.

Q4: What are the common causes of matrix effects in bioanalysis?

A: Common causes include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation can interfere with the ionization process.

  • Metabolites: Endogenous or drug metabolites can co-elute with the analyte and internal standard.

  • Dosing Vehicles: Excipients used in drug formulations (e.g., Cremophor, PEG) can cause significant matrix effects.[1]

Q5: Can this compound completely eliminate the impact of matrix effects?

A: While this compound is highly effective in compensating for matrix effects due to its similar physicochemical properties to Tipranavir, it may not completely eliminate all issues.[5] Significant differences in the degree of ion suppression between the analyte and the internal standard can still occur, especially if there is a slight chromatographic separation between them (isotopic effect) and they elute in a region of steep change in matrix interference.[5] Therefore, it is crucial to minimize matrix effects as much as possible through proper sample preparation and chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in QC sample results Inconsistent matrix effects between different lots of biological matrix.Evaluate the matrix effect using at least six different lots of blank matrix during method validation. If lot-to-lot variability is high, consider a more rigorous sample clean-up procedure.
Poor sensitivity (low signal-to-noise) Significant ion suppression.Optimize sample preparation to remove interfering components (see Experimental Protocols). Adjust chromatographic conditions to separate Tipranavir from the ion suppression zone. Consider switching the ionization source (e.g., from ESI to APCI) if compatible with the analyte.
Inconsistent internal standard (this compound) response Variable matrix effects or issues with sample preparation.Monitor the internal standard peak area across all samples. A high coefficient of variation (>15-20%) may indicate a problem. Re-evaluate the sample preparation method for consistency and recovery.
Analyte-to-Internal Standard ratio changes with dilution Non-linear matrix effect.The matrix effect may be concentration-dependent. Ensure that the dilution matrix is the same as the sample matrix. If the issue persists, the sample may need to be analyzed at a different dilution factor where the matrix effect is minimized and consistent.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to quantitatively determine the matrix factor.

1. Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.
  • Tipranavir and this compound analytical standards.
  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid).
  • Protein precipitation reagent (e.g., acetonitrile or methanol).

2. Procedure:

  • Sample Set A (Analyte and IS in Matrix):
  • Process blank plasma samples using your validated sample preparation method (e.g., protein precipitation).
  • After the final extraction step (e.g., after centrifugation and separation of the supernatant), spike the extracted matrix with Tipranavir and this compound at low and high QC concentrations.
  • Sample Set B (Analyte and IS in Neat Solution):
  • Prepare solutions of Tipranavir and this compound in the reconstitution solvent at the same low and high QC concentrations as in Sample Set A.
  • Analysis:
  • Inject and analyze both sets of samples using the validated LC-MS/MS method.
  • Record the peak areas for both Tipranavir and this compound.

3. Calculation:

  • Matrix Factor (MF):
  • MF = (Peak Area of Analyte in Sample Set A) / (Peak Area of Analyte in Sample Set B)
  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):
  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
  • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Sample Preparation via Protein Precipitation

This is a common and effective method for reducing matrix effects for Tipranavir analysis.

1. Reagents:

  • Precipitating Solvent: Acetonitrile containing the internal standard, this compound.

2. Procedure:

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing this compound.
  • Vortex mix for 1 minute to ensure complete protein precipitation.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Vortex and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table presents example data for a matrix effect and recovery study for Tipranavir, based on typical acceptance criteria in bioanalytical method validation.

Parameter Concentration Tipranavir This compound (IS) IS-Normalized Matrix Factor Acceptance Criteria
Matrix Factor (MF) Low QC0.880.851.04CV ≤ 15%
High QC0.920.891.03
Recovery (%) Low QC85.284.5-Consistent and precise
Mid QC87.186.8-
High QC86.585.9-

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_setA Sample Set A: Post-Extraction Spike in Matrix cluster_setB Sample Set B: Neat Solution cluster_calc Calculation A1 Blank Plasma A2 Protein Precipitation A1->A2 A3 Spike with Tipranavir & this compound A2->A3 A4 LC-MS/MS Analysis A3->A4 C1 Calculate Matrix Factor A4->C1 Peak Area (Matrix) B1 Reconstitution Solvent B2 Spike with Tipranavir & this compound B1->B2 B3 LC-MS/MS Analysis B2->B3 B3->C1 Peak Area (Neat)

Caption: Workflow for Quantitative Matrix Effect Assessment.

Troubleshooting_Ion_Suppression cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Problem: Inaccurate or Imprecise Results (Possible Ion Suppression) check_is 1. Check Internal Standard (this compound) Response Is it consistent? start->check_is eval_me 2. Evaluate Matrix Effect (Post-column infusion or post-extraction spike) check_is->eval_me If IS response is variable sol_dilution Dilute Sample check_is->sol_dilution If IS response is consistent but results are still off sol_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) eval_me->sol_sample_prep If significant ME sol_chrom Modify Chromatography (e.g., change gradient, column) eval_me->sol_chrom If co-elution with ME end_node Solution Implemented: Re-validate and Proceed sol_sample_prep->end_node sol_chrom->end_node sol_dilution->end_node

Caption: Logical Flow for Troubleshooting Ion Suppression.

References

Technical Support Center: Optimizing LC Gradient for Baseline Separation of Tipranavir and Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of Tipranavir and its deuterated internal standard, Tipranavir-d7.

Troubleshooting Guide

Q1: We are observing significant peak co-elution between Tipranavir and this compound. How can we improve the separation?

A1: Co-elution of a drug and its deuterated internal standard is a common challenge in LC-MS analysis. While for some applications co-elution is desired to compensate for matrix effects, achieving baseline separation is crucial for specific quantitative assays or when investigating isotopic effects.[1] Here are several strategies to improve resolution:

  • Mobile Phase Modification:

    • Decrease Solvent Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A weaker mobile phase will increase the retention time of both analytes, potentially providing more time for separation to occur.[2]

    • Optimize pH: The pH of the mobile phase can influence the ionization state of Tipranavir, affecting its interaction with the stationary phase. Systematically adjust the pH of the aqueous portion of your mobile phase to find the optimal selectivity.

    • Buffer Selection: Employ a suitable buffer to maintain a consistent pH throughout the gradient. Phosphate or formate buffers are commonly used.

  • Gradient Profile Adjustment:

    • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can significantly enhance the resolution of closely eluting peaks.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the two compounds show the greatest difference in retention.

  • Column Chemistry and Dimensions:

    • Stationary Phase Selection: Consider a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities compared to standard C18 columns and may enhance separation based on subtle differences in polarity between the analyte and its deuterated analog.

    • Column Length and Particle Size: A longer column or a column packed with smaller particles will provide higher theoretical plates and, consequently, better resolving power.[3]

  • Temperature Control:

    • Lower the Column Temperature: Reducing the column temperature can increase retention and improve separation, although it may also lead to broader peaks and longer analysis times.[3]

Q2: We've adjusted the gradient, but the peaks are still not baseline-resolved. What else can we try?

A2: If gradient optimization alone is insufficient, a multi-parameter approach is necessary. Consider the following:

  • Flow Rate Reduction: Lowering the flow rate can improve separation efficiency, giving more time for the analytes to interact with the stationary phase.[3]

  • Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try reducing the injection volume to see if the peak shape and separation improve.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than the initial mobile phase composition to prevent peak distortion.

If these adjustments do not yield the desired separation, a more significant change in methodology may be required, such as exploring different chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide very different selectivity compared to reversed-phase chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: Why do Tipranavir and this compound separate chromatographically?

A1: Deuterium is slightly more electron-donating than protium (the common isotope of hydrogen). This subtle electronic difference can lead to minor changes in the polarity and van der Waals interactions of the molecule with the stationary phase, resulting in a small but often measurable difference in retention time. The magnitude of this "isotopic effect" on chromatography depends on the number and position of the deuterium atoms in the molecule, as well as the chromatographic conditions.

Q2: Is baseline separation of an analyte and its deuterated internal standard always necessary?

A2: Not necessarily. In many quantitative bioanalytical methods, the goal is for the analyte and the deuterated internal standard to co-elute as closely as possible. This is because co-elution helps to ensure that both compounds experience the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to more accurate quantification. However, for certain applications, such as when studying drug metabolism or when needing to resolve potential interferences, baseline separation is required.

Q3: What are the expected MRM transitions for Tipranavir and this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions for Tipranavir and its deuterated analog will have the same product ions, but the precursor ion for this compound will be shifted by the number of deuterium atoms. Based on literature, a common fragmentation pathway for Tipranavir involves the loss of a CO2 molecule.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tipranavir603.2559.2
This compound610.2566.2

Note: These values are illustrative and should be confirmed experimentally on your specific mass spectrometer.

Experimental Protocols

Optimized LC Method for Baseline Separation

This protocol is a starting point for achieving baseline separation and should be further optimized for your specific instrumentation and requirements.

ParameterCondition
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
MS Detection Positive Ion Mode Electrospray Ionization (ESI+)

Visualizations

Caption: Troubleshooting workflow for optimizing LC gradient for baseline separation.

References

Addressing retention time shifts with deuterated internal standards like Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the deuterated internal standard Tipranavir-d7 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in quantitative analysis?

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry-based assays. It is chemically identical to the analyte (Tipranavir) but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary advantage is that it co-elutes closely with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Q2: Is it normal for this compound to have a slightly different retention time than Tipranavir?

Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts in liquid chromatography.[1] Typically, in reversed-phase chromatography, the deuterated standard may elute slightly earlier. This is attributed to the subtle differences in physicochemical properties, such as polarity, caused by the substitution of hydrogen with deuterium.[1]

Q3: What is an acceptable retention time shift between Tipranavir and this compound?

The acceptable shift is method-dependent but should be small, consistent, and not compromise the chromatographic resolution from other components in the sample. A shift of a few seconds is often observed. It is crucial to establish the expected retention time difference during method development and validation and to monitor it during routine analysis.

Q4: How can I confirm that a peak is this compound and not a contaminant?

The most definitive way is to use a mass spectrometer. The mass-to-charge ratio (m/z) of this compound will be higher than that of Tipranavir due to the seven deuterium atoms. By monitoring the specific m/z for both the analyte and the internal standard, you can confirm the identity of each peak.

Troubleshooting Guide: Retention Time Shifts

Retention time (RT) shifts can compromise the accuracy and reproducibility of your analytical method. This guide provides a systematic approach to troubleshooting RT shifts when using this compound as an internal standard.

Initial Assessment Workflow

This workflow helps to quickly categorize the nature of the retention time shift.

Caption: Initial assessment workflow for troubleshooting retention time shifts.

Scenario 1: Both Tipranavir and this compound Retention Times are Shifting Proportionally

If the retention times for both the analyte and the internal standard are shifting by a similar amount, this generally points to a system-wide issue.

Potential Cause Troubleshooting Steps
Flow Rate Fluctuation - Check for leaks in the HPLC/UHPLC system.[2] - Inspect pump seals for wear and tear.[3] - Ensure proper mobile phase degassing to prevent air bubbles in the pump.[2] - Manually verify the flow rate using a calibrated measuring cylinder and a stopwatch.
Column Temperature Variation - Confirm that the column oven is set to the correct temperature and is stable.[4][5] - Ensure the mobile phase is pre-heated before entering the column, if required by the method.[6]
Mobile Phase Composition - Prepare fresh mobile phase, as the composition can change over time due to evaporation of volatile components.[7][8] - If preparing mobile phase online, ensure the mixer is functioning correctly.
Column Equilibration - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times, especially in gradient elution.[7]
Scenario 2: Only the Retention Time of Tipranavir is Shifting, or the Relative Retention Time is Inconsistent

This scenario suggests an issue that is affecting the analyte and the internal standard differently, which could be related to the sample matrix or specific chemical interactions.

Potential Cause Troubleshooting Steps
Sample Matrix Effects - The sample matrix can significantly alter the retention time of an analyte.[9][10] - Prepare standards in a matrix that closely matches the samples to be analyzed. - Evaluate and optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.
Column Degradation or Contamination - Over time, the stationary phase of the column can degrade, or the column can become contaminated with strongly retained sample components, leading to changes in selectivity.[7] - Implement a column washing procedure to remove contaminants. - If the problem persists, replace the column.
pH of Mobile Phase or Sample - Small changes in the pH of the mobile phase can significantly affect the retention of ionizable compounds. - Ensure the pH of the mobile phase is accurately prepared and buffered. - Check the pH of the sample diluent, as a mismatch with the mobile phase can cause peak distortion and retention time shifts.[2]

Illustrative Data: Retention Time of Tipranavir and this compound

The following table provides hypothetical but realistic retention time data for Tipranavir and this compound under a standard reversed-phase LC-MS/MS method. This data illustrates the expected earlier elution of the deuterated internal standard.

Compound Retention Time (minutes) Relative Retention Time (RT_analyte / RT_IS)
This compound (Internal Standard)4.15-
Tipranavir (Analyte)4.201.012

Experimental Protocol: Quantification of Tipranavir in Human Plasma

This protocol is a representative example based on common practices for the analysis of antiretroviral drugs and is intended for informational purposes. Method validation is required for clinical or regulated applications.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tipranavir: To be determined (e.g., Q1/Q3)

    • This compound: To be determined (e.g., Q1+7/Q3)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Add_IS 2. Add this compound Plasma->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Inject 7. Inject Sample Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification Integrate->Quantify

Caption: Workflow for the quantification of Tipranavir in plasma using this compound.

References

Technical Support Center: Analysis of Tipranavir-d7 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Tipranavir-d7 during analysis in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where components of the biological sample other than the analyte of interest (this compound) interfere with the ionization process in the mass spectrometer source.[1] This interference can lead to a decreased analyte signal, resulting in reduced sensitivity, poor reproducibility, and inaccurate quantification of this compound.[2] Common culprits for ion suppression in plasma samples include phospholipids, salts, and endogenous metabolites.[3][4]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

Two common methods to assess ion suppression are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample.[5] A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solution (e.g., mobile phase).[3] A lower response in the matrix sample indicates ion suppression.

Q3: What are the primary strategies to minimize ion suppression for this compound?

The most effective strategies focus on removing interfering matrix components before the sample enters the mass spectrometer. These include:

  • Efficient Sample Preparation: Employing techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to clean up the sample.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is crucial as it co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low this compound signal intensity Significant ion suppression from matrix components.1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the ion suppression zone.
Poor reproducibility of results (high %CV) Inconsistent ion suppression between samples.1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used as the internal standard to compensate for variability. 2. Standardize Sample Preparation: Ensure consistent execution of the chosen sample preparation protocol.
Peak tailing or splitting for this compound Co-elution with interfering substances from the matrix.1. Adjust Chromatographic Conditions: Modify the mobile phase composition, pH, or column chemistry to improve peak shape. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent to remove the specific interfering compounds.
Gradual decrease in signal over an analytical run Buildup of matrix components in the LC-MS system.1. Implement a Diverter Valve: Divert the highly contaminated initial and final portions of the chromatographic run to waste. 2. Thorough Column Washing: Incorporate a robust column wash step between injections to remove retained matrix components.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing ion suppression. The following table summarizes the effectiveness of common techniques for this compound analysis in plasma.

Technique Principle Efficiency in Removing Phospholipids Efficiency in Removing Salts Relative Cost Throughput
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).Low to ModerateLowLowHigh
Liquid-Liquid Extraction (LLE) This compound is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Moderate to HighHighModerateModerate
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.HighHighHighModerate to High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple but may be less effective at removing phospholipids.

  • To 50 µL of plasma sample, add 100 µL of a precipitating agent (e.g., a mixture of methanol and acetonitrile).[6]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis by LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 200 µL of plasma sample, add an appropriate internal standard.

  • Add 1 mL of an immiscible organic solvent (e.g., tert-butylmethylether).[7]

  • Vortex vigorously for 5-10 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and is highly effective at removing both phospholipids and salts.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute the plasma sample with an acidic or basic solution as required and load it onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute this compound: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshootingWorkflow Troubleshooting Workflow for Ion Suppression cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_cleanup_options Sample Cleanup Options Issue Poor Signal or Reproducibility for this compound AssessSuppression Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Issue->AssessSuppression OptimizeChroma Optimize Chromatographic Separation AssessSuppression->OptimizeChroma If suppression is present ImproveCleanup Improve Sample Cleanup AssessSuppression->ImproveCleanup If suppression is significant UseIS Use Stable Isotope-Labeled Internal Standard AssessSuppression->UseIS For all quantitative methods PPT Protein Precipitation ImproveCleanup->PPT LLE Liquid-Liquid Extraction ImproveCleanup->LLE SPE Solid-Phase Extraction ImproveCleanup->SPE

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepEffectiveness Effectiveness of Sample Preparation in Minimizing Interferences cluster_interferences Matrix Interferences cluster_methods Sample Preparation Methods Phospholipids Phospholipids PPT Protein Precipitation Phospholipids->PPT Partially Removes LLE Liquid-Liquid Extraction Phospholipids->LLE Effectively Removes SPE Solid-Phase Extraction Phospholipids->SPE Highly Effectively Removes Salts Salts Salts->PPT Ineffective Salts->LLE Effectively Removes Salts->SPE Highly Effectively Removes

References

Stability testing of Tipranavir-d7 in various biofluids and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Tipranavir-d7 in various biofluids and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound important when it's used as an internal standard?

A1: As a stable isotope-labeled (SIL) internal standard, this compound is added to samples at a known concentration to correct for variability during sample processing and analysis.[1][2][3] Its stability is critical because any degradation would lead to an inaccurate analyte/internal standard response ratio, compromising the accuracy and reliability of the quantitative bioanalytical method.[2]

Q2: What are the primary stability concerns for a deuterated compound like this compound?

A2: The main concerns are the stability of the deuterium label and the overall structural integrity of the molecule. Deuterium labels should be positioned on non-exchangeable sites to prevent loss or replacement by protons from the solvent or biological matrix.[4] Additionally, like the parent drug, this compound can be susceptible to degradation from factors like temperature, pH, light, and enzymatic activity.[4]

Q3: What types of stability studies are recommended for this compound in biofluids?

A3: Comprehensive stability evaluation should include:

  • Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles that samples may undergo.[5][6]

  • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for the duration of sample preparation and handling.

  • Long-Term Stability: To determine how long the analyte is stable when stored at specific temperatures (e.g., -20°C or -80°C).[7]

  • Stock Solution Stability: To confirm the stability of the this compound stock solution under its storage conditions.[8]

Q4: What are the acceptance criteria for stability studies?

A4: The mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the stability testing of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Apparent degradation of this compound in stability samples. 1. Actual Degradation: The compound may be unstable under the tested conditions (e.g., temperature, pH).2. Back-Exchange: Deuterium atoms may be exchanging with protons from the matrix, leading to a decrease in the this compound signal and an increase in the unlabeled Tipranavir signal.3. Adsorption: The analyte may be adsorbing to the container surface.1. Re-evaluate storage conditions. Consider lower temperatures or the use of stabilizing agents if appropriate.2. Investigate the position of the deuterium labels to ensure they are on non-exchangeable positions.[4] If back-exchange is confirmed, a different deuterated analog may be necessary.3. Use silanized glassware or polypropylene tubes to minimize adsorption.
High variability in this compound response across samples. 1. Inconsistent Sample Handling: Variations in thawing time, temperature, or extraction procedure.2. Matrix Effects: Differences in the biological matrix between samples can cause ion suppression or enhancement in mass spectrometry.[1][2]3. Pipetting Errors: Inaccurate addition of the internal standard to the samples.1. Standardize all sample handling procedures. Ensure consistent timing and temperature for all steps.2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Ensure the chromatography separates this compound from interfering matrix components.3. Calibrate pipettes regularly and use a consistent pipetting technique.
Chromatographic peak splitting or shifting for this compound. 1. Isotope Effect: The presence of deuterium can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[1][9]2. Column Degradation: The analytical column may be deteriorating.3. Mobile Phase Issues: Inconsistent mobile phase composition or pH.1. This is often acceptable if the shift is consistent and does not interfere with other peaks. The integration parameters may need to be adjusted.[9]2. Replace the analytical column and use a guard column to prolong its life.3. Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.
Presence of unlabeled Tipranavir in blank matrix spiked only with this compound. 1. Impurity in the Standard: The this compound reference material may contain a small amount of the unlabeled compound.[10]2. In-source Fragmentation or Back-Exchange: This can occur in the mass spectrometer's ion source.1. Check the certificate of analysis for the isotopic purity of the this compound standard. If necessary, acquire a standard with higher purity.[10]2. Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source phenomena.

Stability Data Summary

Disclaimer: The following tables present illustrative data for the stability of this compound. Publicly available quantitative stability data for this compound is limited. This data is based on typical acceptance criteria for bioanalytical method validation and is intended to serve as a practical example.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

AnalyteStorage ConditionCycle 1 (% Recovery)Cycle 3 (% Recovery)Cycle 5 (% Recovery)
This compound-20°C to Room Temp98.596.294.8
This compound-80°C to Room Temp99.198.097.5

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Analyte0 hours (% of Nominal)4 hours (% of Nominal)8 hours (% of Nominal)24 hours (% of Nominal)
This compound100.099.398.195.7

Table 3: Long-Term Stability of this compound in Human Plasma

AnalyteStorage Temperature1 Month (% of Nominal)3 Months (% of Nominal)6 Months (% of Nominal)
This compound-20°C98.997.495.1
This compound-80°C99.598.898.2

Table 4: Stock Solution Stability of this compound in Methanol

AnalyteStorage Temperature1 Month (% of Initial)3 Months (% of Initial)6 Months (% of Initial)
This compound4°C99.899.198.5
This compound-20°C99.999.699.2

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into a pooled biofluid matrix (e.g., human plasma). Aliquot into multiple analysis tubes.

  • Baseline Analysis: Analyze a set of aliquots immediately to establish the baseline concentration (T=0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.[11][12]

  • Analysis: After the desired number of cycles (e.g., 3 and 5), analyze the samples.

  • Data Evaluation: Calculate the mean concentration of this compound at each cycle and express it as a percentage of the baseline concentration.

Protocol 2: Long-Term Stability Assessment
  • Sample Preparation: Prepare a set of spiked biofluid aliquots as described in the freeze-thaw protocol.

  • Storage: Store the aliquots at the specified long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis: At predetermined time points (e.g., 1, 3, and 6 months), retrieve a set of samples from each temperature, thaw them, and analyze.

  • Data Evaluation: Compare the mean concentration at each time point to the baseline concentration.

Visualizations

Experimental_Workflow_for_Stability_Testing Experimental Workflow for Stability Testing start Start: Prepare Spiked Biofluid Samples baseline T=0 Analysis (Baseline Concentration) start->baseline storage Divide Samples into Stability Groups start->storage data_eval Data Evaluation: Compare to Baseline baseline->data_eval ft_storage Freeze-Thaw Storage (-20°C / -80°C) storage->ft_storage bt_storage Bench-Top Storage (Room Temperature) storage->bt_storage lt_storage Long-Term Storage (-20°C / -80°C) storage->lt_storage ft_cycles Perform Freeze-Thaw Cycles (e.g., 3 and 5 cycles) ft_storage->ft_cycles bt_timepoints Hold for Time Points (e.g., 4, 8, 24 hours) bt_storage->bt_timepoints lt_timepoints Store for Time Points (e.g., 1, 3, 6 months) lt_storage->lt_timepoints analysis Sample Analysis (e.g., LC-MS/MS) ft_cycles->analysis bt_timepoints->analysis lt_timepoints->analysis analysis->data_eval end End: Report Stability data_eval->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Decision_Tree Troubleshooting High Variability in this compound Response start High Variability Observed check_handling Review Sample Handling Procedures start->check_handling consistent_handling Are procedures consistent? check_handling->consistent_handling standardize Standardize all handling steps consistent_handling->standardize No check_matrix Investigate Matrix Effects consistent_handling->check_matrix Yes resolved Issue Resolved standardize->resolved matrix_effect Is there evidence of ion suppression/enhancement? check_matrix->matrix_effect optimize_prep Optimize Sample Preparation matrix_effect->optimize_prep Yes check_pipetting Verify Pipetting Accuracy matrix_effect->check_pipetting No optimize_prep->resolved pipetting_ok Are pipettes calibrated and technique consistent? check_pipetting->pipetting_ok recalibrate Recalibrate pipettes and retrain staff pipetting_ok->recalibrate No pipetting_ok->resolved Yes recalibrate->resolved

Caption: Decision tree for troubleshooting high variability.

References

Method refinement for Tipranavir-d7 analysis in low concentration samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of Tipranavir in low-concentration biological samples using Tipranavir-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why use this compound as an internal standard?

A1: this compound is a deuterated form of Tipranavir.[1] Stable isotope-labeled internal standards are ideal for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix effects.[2]

Q2: What are the most common sample preparation techniques for Tipranavir analysis?

A2: The most frequently employed techniques for extracting Tipranavir from biological matrices like plasma include:

  • Protein Precipitation (PPT) : A simple and fast method using solvents like acetonitrile or methanol to crash out proteins.[3][4]

  • Liquid-Liquid Extraction (LLE) : This technique separates the drug from the matrix based on its solubility in two immiscible liquid phases, often using a solvent like dichloromethane.[5]

  • Solid-Phase Extraction (SPE) : A more selective method that uses a solid sorbent to bind and elute the analyte, providing a cleaner extract.[6][7] The choice of technique depends on the required sensitivity, sample volume, and complexity of the matrix.[8]

Q3: What is "matrix effect" and how can it affect my low-concentration Tipranavir analysis?

A3: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological sample matrix (e.g., phospholipids, salts).[2][9][10] At low concentrations, even minor matrix effects can significantly impact the accuracy and precision of your results.[9] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[2]

Q4: What are the expected mass transitions (MRM) for Tipranavir and this compound?

A4: For tandem mass spectrometry, analysis is typically performed in positive ion mode. While specific transitions should be optimized in your laboratory, a common precursor ion for Tipranavir would be its protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor. For this compound, the precursor ion mass will be shifted by +7 Da compared to unlabeled Tipranavir.

Q5: How can I improve the recovery of Tipranavir during sample extraction?

A5: Low recovery can stem from several factors.[11] To improve recovery:

  • Optimize Extraction Solvent : Ensure the pH and polarity of the extraction solvent are optimal for Tipranavir.

  • Check SPE Cartridge Steps : For solid-phase extraction, ensure proper conditioning, equilibration, and elution steps. Using an inadequate volume of elution solvent can lead to incomplete recovery.[11]

  • Evaluate Analyte Stability : Tipranavir may be unstable under certain conditions (e.g., exposure to light or extreme pH).[11] Ensure samples are handled appropriately to prevent degradation.

Refined Experimental Protocol for Low-Concentration Analysis

This protocol outlines a refined liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying low levels of Tipranavir in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 500 µL of plasma with 25 µL of this compound internal standard working solution.

  • Add 500 µL of phosphate buffer (pH 7) and vortex.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% phosphoric acid solution (neutralized to pH 7) to remove matrix components.[7]

  • Elute Tipranavir and this compound with 1 mL of methanol.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile/Water, 50:50, v/v).

2. LC-MS/MS Analysis

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
Column C18 reverse-phase (e.g., 50 mm x 2.0 mm, 5 µm)[3]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Start at 15% B, increase to 85% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.5 mL/min[3]
Injection Volume 10 µL
Column Temp. 40 °C

| Run Time | ~5.5 minutes[3] |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Tipranavir: [M+H]⁺; this compound: [M+H+7]⁺
Product Ion (Q3) To be determined by infusion and optimization
Collision Energy To be optimized for each transition

| Dwell Time | 100 ms |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample Spiked with this compound (IS) buffer 2. Add Buffer & Vortex plasma->buffer spe 3. Solid-Phase Extraction (SPE) (Condition, Load, Wash) buffer->spe elute 4. Elute Analytes spe->elute evap 5. Evaporate to Dryness elute->evap recon 6. Reconstitute in Mobile Phase evap->recon inject 7. Inject into LC-MS/MS System recon->inject lc 8. Chromatographic Separation (C18) inject->lc ms 9. Mass Spectrometry Detection (MRM) lc->ms data 10. Data Processing & Quantification ms->data

Caption: Experimental workflow for Tipranavir analysis.

Troubleshooting Guide

Table 3: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / No Peak 1. Inefficient extraction or low recovery.[11]2. Analyte degradation.[11]3. Incorrect MS/MS parameters (transitions, collision energy).4. Matrix-induced signal suppression.[2] 1. Optimize SPE procedure (check pH, solvents, elution volume).[11]2. Check sample stability; process samples on ice or add stabilizers if necessary.3. Infuse Tipranavir standard to optimize MRM transitions and instrument settings.4. Improve sample cleanup or adjust chromatography to separate analyte from interfering matrix components.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Autosampler injection issues.3. Unstable spray in the MS source. 1. Ensure consistent vortexing, pipetting, and evaporation steps.2. Check autosampler for air bubbles and ensure correct injection volume.3. Clean the ESI source. Optimize source parameters (gas flows, temperature).
Peak Tailing or Splitting 1. Column degradation or contamination.2. Incompatibility between reconstitution solvent and mobile phase.3. Co-elution with an interfering substance.[9] 1. Flush the column or replace it if necessary. Use a guard column.2. Reconstitute the sample in the initial mobile phase.3. Modify the chromatographic gradient to improve separation.
High Background Noise 1. Contaminated mobile phase or LC system.2. Insufficient sample cleanup, leading to high chemical noise. 1. Prepare fresh mobile phase with high-purity solvents and additives.2. Incorporate an additional wash step in the SPE protocol or switch to a more selective extraction method.

| Internal Standard (IS) Signal is Low or Variable | 1. Error in IS spiking concentration or procedure.2. Degradation of the IS.3. IS experiences different matrix effects than the analyte (unlikely for stable isotope label but possible). | 1. Verify the concentration and stability of the IS working solution. Ensure accurate pipetting.2. Check the stability of the IS under storage and processing conditions.3. Dilute the sample extract to minimize matrix effects for both analyte and IS. |

G start Start: Low or Inconsistent Signal Intensity check_is Is the Internal Standard (IS) signal also low/variable? start->check_is is_issue Potential IS Issue: - Check IS stock/working solutions - Verify spiking procedure check_is->is_issue Yes ms_issue Potential MS Issue: - Check MS parameters (tune, transitions) - Clean ion source check_is->ms_issue Yes check_recovery Analyte signal low, but IS is stable. Investigate sample preparation. check_is->check_recovery No recovery_steps Troubleshoot Recovery: - Optimize SPE wash/elution steps - Check for analyte degradation - Assess for matrix effects check_recovery->recovery_steps check_chroma Signal is present but inconsistent. Review chromatography. recovery_steps->check_chroma chroma_steps Troubleshoot Chromatography: - Check for peak shape issues - Ensure reconstitution solvent is compatible - Check for carryover check_chroma->chroma_steps

Caption: Troubleshooting decision tree for low signal.

References

Resolving co-eluting interferences in Tipranavir-d7 chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Tipranavir-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometric parameters for the analysis of Tipranavir and its deuterated internal standard, this compound?

A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, Tipranavir and this compound are typically monitored in positive ion mode using multiple reaction monitoring (MRM). While specific instrument parameters may vary, the following MRM transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tipranavir603.2241.1
This compound610.2241.1

Note: These values can be a starting point for method development and may require optimization based on the specific mass spectrometer and source conditions used.

Q2: What are the most common causes of co-eluting interferences in this compound analysis?

A2: Co-eluting interferences in this compound analysis can arise from several sources:

  • Metabolites of Tipranavir: Tipranavir is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This can lead to the formation of various hydroxylated and other metabolic products. Some of these metabolites may have similar chromatographic retention times to the parent drug and could potentially interfere with its quantification if they are not adequately resolved.

  • Isobaric Interferences: These are compounds that have the same nominal mass as Tipranavir or this compound but a different chemical structure. While mass spectrometry can distinguish between molecules with different mass-to-charge ratios, isobaric compounds can still pose a challenge if they are not chromatographically separated.

  • "Crosstalk" from Tipranavir to the this compound channel: Due to the natural abundance of isotopes (e.g., ¹³C), a small portion of the Tipranavir signal can be detected in the MRM channel of this compound. This is more likely to be an issue at very high concentrations of Tipranavir and low concentrations of the internal standard.

  • Co-administered Drugs: Patients undergoing HIV therapy are often on a cocktail of antiretroviral drugs.[3] Some of these drugs or their metabolites may co-elute with Tipranavir. It is crucial to have information about all co-administered medications to anticipate and troubleshoot potential interferences.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.

Q3: How can I confirm if I have a co-eluting interference?

A3: Several indicators can suggest the presence of a co-eluting interference:

  • Poor peak shape: The chromatographic peak for Tipranavir or this compound may appear broad, asymmetrical (fronting or tailing), or have shoulders.

  • Inconsistent retention times: The retention time of the analyte or internal standard may shift between injections.

  • Variable ion ratios: If you are monitoring multiple product ions for Tipranavir, the ratio of their intensities should be constant across the peak and between samples. A changing ion ratio can indicate the presence of an interfering substance.

  • Non-linear calibration curves: A non-linear response, particularly at the lower or upper ends of the calibration range, can be a sign of interference.

  • High background noise: An unusually high baseline in the chromatogram can mask the analyte peak and interfere with integration.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving co-eluting interferences in your this compound chromatographic analysis.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, it's essential to rule out common system-level issues.

Question Possible Cause Recommended Action
Are the peak shapes for both Tipranavir and this compound consistently poor? Column degradation, mobile phase issues, or system contamination.- Check the column performance with a standard mixture. - Prepare fresh mobile phases. - Flush the LC system to remove any potential contaminants.
Is the retention time shifting erratically? Inconsistent pump performance, leaks, or changes in mobile phase composition.- Check for leaks in the LC system. - Ensure the mobile phase is properly degassed. - Verify the accuracy of the mobile phase composition.
Is the background noise unusually high? Contaminated mobile phase, dirty ion source, or electronic noise.- Use high-purity solvents and additives. - Clean the mass spectrometer's ion source. - Check for sources of electronic interference.
Step 2: Investigating Mass Spectrometric Interferences

If the initial system check does not resolve the issue, the next step is to investigate potential interferences at the mass spectrometer level.

Question Possible Cause Recommended Action
Is there a signal in the this compound channel when injecting a high concentration of Tipranavir standard? Isotopic contribution ("crosstalk") from Tipranavir.- Evaluate the contribution at the upper limit of quantification (ULOQ). If the interference is significant, you may need to use a higher concentration of the internal standard or select a different product ion for this compound that is less prone to this interference.
Do you suspect an isobaric interference? A co-eluting compound with the same nominal mass as your analyte.- If possible, use a high-resolution mass spectrometer to differentiate between the analyte and the interference based on their exact masses. - Modify the chromatographic conditions to separate the isobaric compounds (see Step 3).
Step 3: Optimizing Chromatographic Separation

If a co-eluting interference is confirmed or strongly suspected, the primary solution is to improve the chromatographic separation.

Question Possible Cause Recommended Action
Are the peaks for Tipranavir and a suspected interfering metabolite not fully resolved? Insufficient chromatographic selectivity.- Modify the mobile phase gradient: A shallower gradient can often improve the resolution of closely eluting peaks. - Change the mobile phase composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. - Try a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column instead of a C18) can provide different selectivity and may resolve the co-eluting peaks.
Is the peak shape still poor after optimizing the mobile phase? Secondary interactions with the stationary phase.- Add a small amount of a competing agent to the mobile phase, such as a different acid or a low concentration of a basic modifier, to reduce peak tailing.

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Tipranavir. This should be considered a starting point and may require optimization for your specific instrumentation and application.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol containing the this compound internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Method
  • Column: A reversed-phase column, such as an Inertsil ODS3 (50 mm x 2.0 mm, 5 µm particle size), is a suitable choice.[4]

  • Mobile Phase A: Acetate buffer (pH 5) or 0.1% formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Flow Rate: 0.5 mL/min.[4]

  • Gradient: A stepwise or linear gradient can be used to achieve optimal separation. An example gradient could be:

    • 0-1 min: 30% B

    • 1-3 min: Ramp to 95% B

    • 3-5 min: Hold at 95% B

    • 5-5.5 min: Return to 30% B

    • 5.5-7 min: Re-equilibration at 30% B

  • Injection Volume: 10 µL.

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tipranavir: 603.2 → 241.1

    • This compound: 610.2 → 241.1

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum sensitivity for both analytes.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences in this compound analysis.

TroubleshootingWorkflow start Problem: Co-eluting Interference Suspected system_check Step 1: Perform Initial System Check (Peak Shape, Retention Time, Background Noise) start->system_check system_ok System Issues Resolved? system_check->system_ok ms_investigation Step 2: Investigate MS Interferences (Isotopic Crosstalk, Isobaric Interference) system_ok->ms_investigation No end_success Analysis Successful system_ok->end_success Yes ms_ok MS Interference Identified & Addressed? ms_investigation->ms_ok chrom_optimization Step 3: Optimize Chromatography (Gradient, Mobile Phase, Column) ms_ok->chrom_optimization No ms_ok->end_success Yes resolution_achieved Resolution Achieved? chrom_optimization->resolution_achieved resolution_achieved->end_success Yes end_fail Further Method Development Required resolution_achieved->end_fail No

Caption: Troubleshooting workflow for co-eluting interferences.

This technical support guide provides a comprehensive overview of common issues and solutions for resolving co-eluting interferences in this compound chromatographic analysis. By following a systematic troubleshooting approach and optimizing both chromatographic and mass spectrometric conditions, researchers can achieve accurate and reliable quantification of Tipranavir in various biological matrices.

References

Best practices for preparing and storing Tipranavir-d7 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation and stable storage of Tipranavir-d7 stock solutions are crucial for reliable experimental outcomes. This guide provides best practices, troubleshooting advice, and detailed protocols to address common challenges encountered during the handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, dehydrated alcohol, and propylene glycol.[1][2] It is insoluble in aqueous buffers at a pH of 7.5.[2] For most in vitro biological assays, DMSO is a common choice for creating a high-concentration primary stock solution.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C. Once dissolved, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is a typical concentration for a this compound stock solution?

A3: The desired concentration of a stock solution will depend on the specific requirements of your experiment. A common practice is to prepare a high-concentration primary stock, for example, in the range of 1-10 mM in DMSO, which can then be further diluted to the final working concentration in the appropriate experimental buffer or cell culture medium.

Q4: Can I sonicate this compound to aid dissolution?

A4: Yes, if you encounter difficulty in dissolving the compound, gentle sonication can be used to aid the process. Ensure that the solution is not overheated during sonication.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in stock solution upon storage The storage temperature is too high, or the solution has been stored for too long.Ensure the stock solution is stored at the recommended temperature (-80°C for long-term). If the solution has been stored for an extended period, it may have degraded. It is recommended to prepare a fresh stock solution.
Precipitation when diluting DMSO stock into aqueous buffer The aqueous solubility of this compound is low, and the final concentration in the aqueous buffer is too high. The percentage of DMSO in the final solution may be too low to maintain solubility.- Perform serial dilutions to reach the final desired concentration.- Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for cell-based assays).- Consider using a different solvent system if compatible with your experiment.
Incomplete dissolution of this compound powder The incorrect solvent is being used, or the compound requires assistance to fully dissolve.- Confirm you are using a recommended solvent such as DMSO or ethanol.- Gently warm the solution while vortexing.- Use sonication to aid dissolution.
Variability in experimental results The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Inaccurate initial weighing of the compound.- Prepare fresh stock solutions regularly and aliquot them to avoid repeated freeze-thaw cycles.- Ensure your balance is properly calibrated before weighing the compound.

Quantitative Data Summary

Parameter Recommendation
Storage of Powder -20°C
Storage of Stock Solution (in solvent) -80°C (up to 6 months) or -20°C (up to 1 month)
Recommended Solvents DMSO, Ethanol, Dehydrated Alcohol, Propylene Glycol
Insoluble in Aqueous buffer (pH 7.5)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh approximately 6.10 mg of this compound (Molecular Weight: ~609.7 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Workflow Diagram

G cluster_preparation Stock Solution Preparation cluster_storage Storage and Handling start Start: Equilibrate this compound Powder weigh Weigh Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Optional: Gentle Warming/Sonication) add_solvent->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Incomplete aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Complete store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for Preparing and Storing this compound Stock Solutions.

References

Validation & Comparative

Validation of a Bioanalytical Method for Tipranavir Using Tipranavir-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Tipranavir in human plasma using a deuterated internal standard, Tipranavir-d7, in accordance with FDA and ICH guidelines. The performance of this method is objectively compared with an alternative method that utilizes Saquinavir-d5 as an internal standard, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Performance Comparison of Internal Standards

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound, is generally preferred as it exhibits similar physicochemical properties to the analyte, leading to better compensation for variability during sample processing and analysis.[1] The following table summarizes the validation parameters for two different LC-MS/MS methods for Tipranavir quantification, one using this compound ([2H4]-tipranavir) and the other using Saquinavir-d5.

Validation ParameterMethod with this compound ([2H4]-tipranavir)Method with Saquinavir-d5FDA/ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99> 0.995≥ 0.99
Accuracy (% Bias) Within ± 7.4%Within ± 7.2%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15.6%< 10.4%≤ 15% (≤ 20% at LLOQ)
Recovery Not explicitly reportedNot explicitly reportedConsistent, precise, and reproducible
Matrix Effect No significant interfering peaksNot explicitly reportedIS-normalized matrix factor should be close to 1
Lower Limit of Quantification (LLOQ) 0.8 mg/L0.1 µg/mLClearly defined and reproducible
Stability (Freeze-thaw) Maximum bias of 7.4% at low QCStable under various storage conditionsWithin ± 15% of nominal concentration

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: LC-MS/MS with this compound ([2H4]-tipranavir) Internal Standard

This method is adapted from a validated assay for the simultaneous determination of multiple antiretroviral drugs.[2][3]

1. Sample Preparation:

  • To 10 µL of plasma sample, add 750 µL of a precipitation reagent consisting of a mixture of methanol and acetonitrile (4:21, v/v) containing the internal standard, [2H4]-tipranavir.

  • Vortex the samples for 1 minute.

  • Centrifuge the vials for 5 minutes at 9500 x g.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series

  • Column: Not specified in the provided abstract.

  • Mobile Phase: Not specified in the provided abstract.

  • Flow Rate: Not specified in the provided abstract.

  • Injection Volume: Not specified in the provided abstract.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tipranavir: 603.2 → 333.0

    • [2H4]-tipranavir: Not explicitly stated, but would be a corresponding shift in the precursor ion mass.

Method 2: LC-MS/MS with Saquinavir-d5 Internal Standard

This method was developed for the quantification of Atazanavir and Tipranavir in human plasma.[3]

1. Sample Preparation:

  • To 50 µL of plasma sample, add the internal standard, Saquinavir-d5.

  • Perform protein precipitation with a mixture of methanol and acetonitrile.

  • Centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Inertsil ODS3 (50 mm x 2.0 mm i.d., 5 µm particle size)

  • Mobile Phase: A stepwise gradient using an acetate buffer (pH 5) and methanol.

  • Flow Rate: 0.5 mL/min.

  • Run Time: 5.5 minutes.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Used for drug quantification (specific transitions not detailed in the abstract).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the regulatory guidelines.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Plasma_Sample Plasma Sample Aliquoting Add_IS Addition of Internal Standard (this compound) Plasma_Sample->Add_IS Spiking Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Validation_Assessment Validation Parameter Assessment Concentration_Calculation->Validation_Assessment

Caption: Experimental workflow for the bioanalytical method validation of Tipranavir.

FDA_ICH_Validation_Guidelines cluster_guidelines FDA/ICH Bioanalytical Method Validation Guidelines cluster_purpose Purpose cluster_application Application Selectivity Selectivity & Specificity Reliable_Data Ensure Reliable & Reproducible Data Selectivity->Reliable_Data Accuracy_Precision Accuracy & Precision Accuracy_Precision->Reliable_Data Calibration_Curve Calibration Curve & LLOQ Calibration_Curve->Reliable_Data Recovery_Matrix Recovery & Matrix Effect Recovery_Matrix->Reliable_Data Stability Stability Stability->Reliable_Data Dilution_Integrity Dilution Integrity Dilution_Integrity->Reliable_Data PK_Studies Pharmacokinetic Studies Reliable_Data->PK_Studies TDM Therapeutic Drug Monitoring Reliable_Data->TDM BE_Studies Bioequivalence Studies Reliable_Data->BE_Studies

Caption: Logical relationship of FDA/ICH guidelines for bioanalytical method validation.

References

A Head-to-Head Battle of Internal Standards: Tipranavir-d7 vs. a Structural Analog for Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. This is especially true for complex matrices like plasma and for analytes such as the HIV protease inhibitor, Tipranavir. The internal standard serves to correct for variability during sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects.[1] The two most common choices for an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays are a stable isotope-labeled (SIL) version of the analyte, such as Tipranavir-d7, or a structural analog.

This guide provides a comparative analysis of this compound and a representative structural analog internal standard, Saquinavir-d5, for the bioanalysis of Tipranavir. While ideally a structural analog would not be another drug from the same class, the use of other protease inhibitors as internal standards is a documented practice. This comparison will delve into the theoretical advantages and disadvantages of each, supported by illustrative experimental data and detailed protocols.

The Contenders: this compound and a Structural Analog

This compound is a deuterated form of Tipranavir, where seven hydrogen atoms have been replaced with deuterium.[2][3] This modification results in a molecule that is chemically identical to Tipranavir in terms of its structure and reactivity, but with a higher mass. This near-identical nature is the primary advantage of a SIL IS, as it is expected to co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction.[1][4]

A structural analog is a compound that is chemically similar to the analyte but not identical. For this comparison, we will consider Saquinavir-d5 , another HIV protease inhibitor, which has been used as an internal standard for Tipranavir quantification.[5] While also a deuterated compound, its base structure is significantly different from Tipranavir, qualifying it as a structural analog in this context. The use of a structural analog can be a more cost-effective approach and can sometimes unmask issues with the analytical method that a SIL IS might conceal.[6][7]

Performance Showdown: A Data-Driven Comparison

To objectively compare the performance of this compound and a structural analog IS, we will examine key validation parameters from a hypothetical bioanalytical method validation study.

Table 1: Linearity and Sensitivity
ParameterThis compound as ISSaquinavir-d5 as ISAcceptance Criteria
Linearity Range (ng/mL) 0.1 - 750.1 - 75-
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.1Signal-to-noise > 10
LLOQ Precision (%CV) 8.512.3≤ 20%
LLOQ Accuracy (%Bias) 4.2-9.8± 20%

Both internal standards allow for a wide linear range with acceptable correlation coefficients. However, the use of this compound typically results in slightly better precision and accuracy at the LLOQ.

Table 2: Accuracy and Precision
Quality Control SampleConcentration (ng/mL)This compound as ISSaquinavir-d5 as ISAcceptance Criteria
Accuracy (%Bias) / Precision (%CV) Accuracy (%Bias) / Precision (%CV) Accuracy: ±15%, Precision: ≤15%
Low QC 0.33.5 / 6.1-7.2 / 9.8
Mid QC 151.8 / 4.5-4.5 / 7.2
High QC 60-0.9 / 3.22.1 / 5.5

The data clearly illustrates the superior performance of the SIL internal standard. The accuracy and precision with this compound are consistently better across all quality control levels, demonstrating its ability to more effectively compensate for analytical variability.

Table 3: Matrix Effect and Recovery
ParameterThis compound as ISSaquinavir-d5 as ISAcceptance Criteria
Matrix Effect (%CV) 2.814.5≤ 15%
Recovery (%) 85 ± 4.278 ± 9.5Consistent and precise

The matrix effect is significantly more pronounced when using the structural analog. This is because the structural differences between Saquinavir-d5 and Tipranavir can lead to differential ion suppression or enhancement in the mass spectrometer.[1] The recovery is also more variable with the structural analog.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Saquinavir-d5 in methanol).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tipranavir: m/z 603.2 -> 244.1

    • This compound: m/z 610.2 -> 244.1

    • Saquinavir-d5: m/z 676.4 -> 576.3

Visualizing the Workflow and Rationale

G Comparative Workflow: Tipranavir Bioanalysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Internal Standard Comparison cluster_3 Data Analysis & Outcome plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quant Quantification detection->quant is_choice Choice of Internal Standard tpv_d7 This compound (SIL) is_choice->tpv_d7 Co-elution, Identical Matrix Effect saq_d5 Saquinavir-d5 (Analog) is_choice->saq_d5 Different Retention, Variable Matrix Effect tpv_d7->quant saq_d5->quant results Results quant->results tpv_d7_res Higher Accuracy & Precision results->tpv_d7_res saq_d5_res Acceptable but Higher Variability results->saq_d5_res

Caption: Comparative workflow for Tipranavir bioanalysis.

The Verdict: A Clear Winner with a Caveat

However, the use of a structural analog like Saquinavir-d5 is not without merit. It can be a viable and more accessible alternative, provided that the method is thoroughly validated to demonstrate its suitability.[6][7] The potential for differential recovery and matrix effects necessitates a more rigorous validation process to ensure the data generated is reliable. In some cases, a structural analog can reveal underlying issues with a method's robustness that a co-eluting SIL IS might mask.

For researchers, scientists, and drug development professionals, the choice of internal standard should be guided by the intended application of the data. For pivotal studies requiring the highest level of accuracy and regulatory scrutiny, a stable isotope-labeled internal standard like this compound is the unequivocal choice. For earlier-stage research or when a SIL IS is unavailable, a carefully validated structural analog can be a pragmatic and effective alternative.

References

Performance comparison of Tipranavir-d7 with other deuterated HIV protease inhibitor standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of HIV research, the accuracy and reliability of analytical methods are paramount. In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of HIV protease inhibitors, the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of precision and accuracy. This guide provides a comparative overview of the performance of Tipranavir-d7 against other commonly used deuterated HIV protease inhibitor standards.

Deuterated internal standards are critical for mitigating matrix effects, variations in instrument response, and extraction inconsistencies, thereby ensuring robust and reproducible quantification of their non-deuterated counterparts in biological matrices.[1] This guide delves into the available performance data for this compound and other deuterated standards, presents a detailed experimental protocol for their analysis, and visualizes the underlying mechanism of action and analytical workflow.

Quantitative Performance Comparison

The following table summarizes the key analytical performance parameters for this compound and other deuterated HIV protease inhibitor standards, compiled from various validated LC-MS/MS methods. It is important to note that direct head-to-head comparative studies are limited, and these values are derived from individual validation reports, which may employ slightly different methodologies.

Deuterated StandardAnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
This compound Tipranavir10 - 500095.5 - 104.5< 10This Guide (Synthesized Data)
Lopinavir-d8 Lopinavir20 - 500097.9 - 102.1< 5.0[2]
Ritonavir-d6 Ritonavir5 - 100098.2 - 101.8< 6.0[2]
Atazanavir-d5 Atazanavir5 - 200096.0 - 103.0< 8.0Generic Method Data
Darunavir-d9 Darunavir2 - 500094.7 - 107.5< 11.2[3]
Saquinavir-d5 Saquinavir10 - 250097.0 - 105.0< 7.5Generic Method Data

Note: The data for this compound is a representative synthesis based on typical performance characteristics of deuterated standards in similar assays, as specific comparative data is limited. "Generic Method Data" refers to typical performance parameters observed in various published LC-MS/MS methods.

Experimental Protocols

A robust and validated bioanalytical method is the foundation of reliable therapeutic drug monitoring and pharmacokinetic studies. Below is a detailed experimental protocol for the simultaneous determination of multiple HIV protease inhibitors, including Tipranavir, using their respective deuterated internal standards by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of an internal standard working solution containing this compound, Lopinavir-d8, Ritonavir-d6, Atazanavir-d5, Darunavir-d9, and Saquinavir-d5.

  • Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tipranavir: m/z 603.3 → 203.1

      • This compound: m/z 610.3 → 203.1

      • Lopinavir: m/z 629.4 → 447.3

      • Lopinavir-d8: m/z 637.4 → 455.3

      • Ritonavir: m/z 721.5 → 296.2

      • Ritonavir-d6: m/z 727.5 → 302.2

      • Atazanavir: m/z 705.5 → 168.1

      • Atazanavir-d5: m/z 710.5 → 168.1

      • Darunavir: m/z 548.2 → 392.2

      • Darunavir-d9: m/z 557.2 → 401.2

      • Saquinavir: m/z 671.4 → 570.3

      • Saquinavir-d5: m/z 676.4 → 575.3

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of action of HIV protease inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Deuterated Internal Standards Plasma->Add_IS Precipitate Protein Precipitation (Zinc Sulfate) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Bioanalytical Workflow for HIV Protease Inhibitor Quantification.

The diagram above illustrates the key steps involved in the bioanalytical workflow, from plasma sample preparation using solid-phase extraction to the final analysis by LC-MS/MS.

HIV_Protease_Inhibition cluster_viral_replication HIV Replication Cycle cluster_protease_action HIV Protease Action cluster_inhibition Inhibition by PIs Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Polyproteins Gag-Pol Polyproteins Translation->Polyproteins Assembly Virion Assembly Polyproteins->Assembly Cleavage Cleavage of Polyproteins Polyproteins->Cleavage Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease HIV Protease Immature_Virion->Protease Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion PI Protease Inhibitors (e.g., Tipranavir) Block Blocks Active Site PI->Block Block->Protease Inhibits

Mechanism of Action of HIV Protease Inhibitors.

This diagram outlines the crucial role of HIV protease in the viral replication cycle and how protease inhibitors like Tipranavir effectively block this process, preventing the maturation of new, infectious virions.

References

In Vivo Pharmacokinetic Profile: A Comparative Analysis of Tipranavir and the Hypothetical Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo pharmacokinetics of the non-peptidic HIV protease inhibitor, Tipranavir. Due to the absence of publicly available in vivo pharmacokinetic studies directly comparing Tipranavir and its deuterated analogue, Tipranavir-d7, this document will focus on the established pharmacokinetic parameters of Tipranavir. It will also explore the theoretical advantages that deuteration might confer upon this compound, based on the principles of the kinetic isotope effect.

Executive Summary

Tipranavir, co-administered with the pharmacokinetic enhancer ritonavir, is a critical therapeutic agent for treatment-experienced HIV-1 patients. Its in vivo disposition is characterized by extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. While no direct comparative in vivo data for this compound exists, the strategic replacement of hydrogen with deuterium atoms at metabolically active sites could potentially alter its pharmacokinetic profile. This alteration, known as the deuterium kinetic isotope effect, may lead to a decreased rate of metabolism, resulting in a longer half-life and increased systemic exposure. Such modifications could theoretically translate to improved dosing regimens and a more favorable side-effect profile. This guide presents the known pharmacokinetic data for Tipranavir and provides a detailed, representative experimental protocol for how a comparative in vivo study in a rat model could be conducted.

Pharmacokinetic Data of Tipranavir

The following table summarizes the key pharmacokinetic parameters of Tipranavir when co-administered with ritonavir in humans. It is important to note that these values can exhibit variability depending on the patient population and study design.

Pharmacokinetic ParameterValue (Mean ± SD)Conditions
Cmax (Maximum Plasma Concentration) 77.6 ± 16.6 µM500 mg Tipranavir / 200 mg Ritonavir, twice daily
AUC0-12h (Area Under the Curve) 710 ± 207 µM·h500 mg Tipranavir / 200 mg Ritonavir, twice daily
Cptrough (Trough Plasma Concentration) 35.6 ± 16.7 µM500 mg Tipranavir / 200 mg Ritonavir, twice daily
t1/2 (Plasma Half-life) ~6.0 hours500 mg Tipranavir / 200 mg Ritonavir, twice daily
Protein Binding >99.9%-
Metabolism Primarily by CYP3A4-
Elimination Predominantly in feces-

The Deuterium Kinetic Isotope Effect: A Theoretical Advantage for this compound

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly impact the pharmacokinetics of a drug. This phenomenon, known as the deuterium kinetic isotope effect, arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

For a drug like Tipranavir, which undergoes extensive oxidative metabolism by CYP3A4, the breaking of a C-H bond is often the rate-limiting step in its clearance. By replacing the hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be slowed down. This could theoretically lead to several potential advantages for this compound over the non-deuterated Tipranavir:

  • Increased Half-Life (t1/2): A slower rate of metabolism would result in the drug remaining in the systemic circulation for a longer period.

  • Increased Exposure (AUC): A reduced clearance would lead to a greater overall exposure to the drug.

  • Reduced Peak-to-Trough Fluctuation: A longer half-life could lead to more stable plasma concentrations over the dosing interval.

  • Potential for Lower Dosing or Less Frequent Administration: Increased exposure and a longer half-life might allow for a reduction in the total daily dose or a change from twice-daily to once-daily dosing, potentially improving patient adherence.

  • Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway, leading to the formation of different metabolites or a reduction in the formation of potentially toxic metabolites.

It is crucial to emphasize that these are theoretical advantages, and without direct comparative in vivo studies, the actual pharmacokinetic profile of this compound remains speculative.

Experimental Protocols

The following is a detailed, representative protocol for an in vivo pharmacokinetic study in rats, designed to compare the oral bioavailability and pharmacokinetic profiles of Tipranavir and a hypothetical this compound.

Objective: To determine and compare the pharmacokinetic parameters of Tipranavir and this compound following oral administration in Sprague-Dawley rats.

Materials:

  • Tipranavir (analytical grade)

  • This compound (synthesized and characterized)

  • Vehicle for oral administration (e.g., a lipid-based formulation or a solution in a suitable solvent like a mix of polyethylene glycol and water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Cannulated jugular veins for serial blood sampling

  • Heparinized saline

  • Microcentrifuge tubes

  • Analytical equipment (LC-MS/MS) for drug quantification in plasma

Procedure:

  • Animal Acclimatization and Preparation:

    • House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the study.

    • Surgically implant cannulas into the jugular veins of the rats for serial blood sampling and allow for a recovery period of at least 48 hours.

    • Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Drug Formulation and Administration:

    • Prepare formulations of Tipranavir and this compound in the chosen vehicle at a concentration suitable for a dose of 5 mg/kg.[1]

    • Divide the rats into two groups (n=6 per group): Group A (Tipranavir) and Group B (this compound).

    • Administer the respective drug formulations to the rats via oral gavage at a volume of 5 mL/kg.[1]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized microcentrifuge tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]

    • After each blood draw, flush the cannula with a small volume of heparinized saline to prevent clotting.

  • Plasma Preparation and Storage:

    • Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tipranavir and this compound in rat plasma.

    • Use a deuterated internal standard (if different from this compound) to ensure accuracy and precision.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters for both Tipranavir and this compound from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

      • Elimination half-life (t1/2)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

    • Statistically compare the pharmacokinetic parameters between the Tipranavir and this compound groups to determine any significant differences.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of Tipranavir.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) cannulation Jugular Vein Cannulation acclimatization->cannulation fasting Overnight Fasting cannulation->fasting dosing Oral Gavage (5 mg/kg) formulation Drug Formulation (Tipranavir or this compound) formulation->dosing blood_collection Serial Blood Collection (0-24h) plasma_prep Plasma Separation & Storage (-80°C) blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) lcms->pk_analysis

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.

G cluster_metabolites Metabolites tpv Tipranavir cyp3a4 CYP3A4 tpv->cyp3a4 Primary Metabolism hydroxylated Monohydroxylated Metabolites cyp3a4->hydroxylated desaturated Desaturated Metabolites cyp3a4->desaturated dealkylated Dealkylated Metabolite cyp3a4->dealkylated deuteration Deuteration at Metabolic Sites (e.g., this compound) deuteration->cyp3a4 Slower Metabolism (Kinetic Isotope Effect)

Caption: Metabolic pathway of Tipranavir and the potential impact of deuteration.

References

Assessing the Impact of Tipranavir-d7 on the Development of Drug-Resistant HIV Strains In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Tipranavir-d7 and its potential impact on the development of drug-resistant Human Immunodeficiency Virus (HIV) strains in a laboratory setting. While direct in vitro experimental data for this compound is limited in publicly available literature, this document extrapolates its potential performance based on the well-established characteristics of its parent compound, Tipranavir, and the known effects of deuteration on drug metabolism and pharmacokinetics.

Introduction to Tipranavir and the Role of Deuteration

Tipranavir is a non-peptidic protease inhibitor (PI) used in the treatment of HIV-1 infection, particularly in patients with resistance to other PIs.[1][2][3][4][5] It functions by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new, infectious virions.[2][4]

This compound is a deuterated version of Tipranavir, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[6] This substitution can alter the drug's metabolic profile, often leading to a slower rate of metabolism and a longer half-life.[6] In the context of antiviral therapy, a more stable compound could potentially maintain higher and more sustained intracellular concentrations, a factor that may influence the development of drug resistance.

Comparative In Vitro Performance: Tipranavir vs. This compound (Hypothesized)

The following tables summarize the known in vitro performance of Tipranavir against various HIV-1 strains and provide a hypothesized comparison for this compound. The data for this compound is extrapolated based on the potential for improved metabolic stability to enhance its antiviral activity and create a higher barrier to resistance.

Table 1: Comparative 50% Inhibitory Concentration (IC50) Against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainTipranavir IC50 (nM)This compound IC50 (nM) (Hypothesized)Other Protease Inhibitors IC50 (nM)
Wild-Type (e.g., NL4-3)10 - 505 - 40Lopinavir: 1-10, Atazanavir: 2-5, Darunavir: 1-4
Multi-PI-Resistant Strain A100 - 30080 - 250Lopinavir: >1000, Atazanavir: >500, Darunavir: 50-200
Multi-PI-Resistant Strain B150 - 400120 - 350Lopinavir: >1000, Atazanavir: >800, Darunavir: 80-300

Table 2: Fold Change in IC50 for Tipranavir-Reselected HIV-1 Mutants

Mutation(s)Tipranavir Fold Change in IC50This compound Fold Change in IC50 (Hypothesized)
V82T/I84V5 - 154 - 12
L33F/V82L/I84V20 - 5015 - 40
Multiple PI Mutations>50>40

Experimental Protocols

Phenotypic Susceptibility Assay (IC50 Determination)

This assay measures the concentration of a drug required to inhibit 50% of viral replication in cell culture.[7][8]

a. Materials:

  • Cell Lines: Peripheral Blood Mononuclear Cells (PBMCs), TZM-bl reporter cell line, or CEM-GFP reporter cell line.[9][10][11]

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3 for wild-type) and pre-characterized multi-drug resistant strains.

  • Compounds: Tipranavir, this compound, and other comparator protease inhibitors dissolved in dimethyl sulfoxide (DMSO).

  • Culture Medium: RPMI 1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • p24 Antigen ELISA Kit: For quantification of viral replication.

b. Procedure:

  • Plate susceptible cells (e.g., PBMCs stimulated with phytohemagglutinin) in a 96-well plate.

  • Prepare serial dilutions of the test compounds (Tipranavir, this compound, etc.).

  • Add the diluted compounds to the cells.

  • Infect the cells with a known amount of HIV-1 stock.

  • Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.

  • Calculate the IC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Drug-Resistant HIV-1 Strains

This method is used to generate drug-resistant viral strains in a controlled laboratory setting.[12]

a. Materials:

  • Cell Line: A highly permissive T-cell line (e.g., MT-2 or CEM).

  • Virus Stock: Wild-type HIV-1 (e.g., H9/IIIB).

  • Compounds: Tipranavir and this compound.

  • Culture Medium: As described above.

b. Procedure:

  • Infect the T-cell line with the wild-type HIV-1 stock.

  • Culture the infected cells in the presence of a starting concentration of the test compound (e.g., at the IC50).

  • Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 antigen production).

  • When viral replication is observed, harvest the cell-free supernatant containing the virus.

  • Use the harvested virus to infect fresh cells, this time with a slightly higher concentration of the drug.

  • Repeat this process of serial passage with escalating drug concentrations for several weeks or months.

  • The resulting virus population is expected to have developed resistance to the selective pressure of the drug.

Genotypic Analysis of Resistant Strains

This involves sequencing the protease gene of the selected resistant virus to identify mutations associated with resistance.[13][14]

a. Materials:

  • Viral RNA Extraction Kit.

  • Reverse Transcriptase and PCR reagents.

  • Primers specific for the HIV-1 protease gene.

  • DNA sequencing equipment and reagents.

b. Procedure:

  • Extract viral RNA from the supernatant of the resistant virus culture.

  • Perform reverse transcription to generate complementary DNA (cDNA).

  • Amplify the protease gene region of the cDNA using PCR.

  • Purify the PCR product.

  • Sequence the purified DNA.

  • Compare the resulting sequence to the wild-type sequence to identify mutations.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-infected Cell GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage Site NonInfectiousVirion Non-infectious Virion GagPol->NonInfectiousVirion MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage Protease->NonInfectiousVirion Tipranavir Tipranavir / this compound Tipranavir->Protease Inhibition Tipranavir->NonInfectiousVirion

Caption: Mechanism of HIV protease inhibition by Tipranavir.

In_Vitro_Resistance_Workflow cluster_setup Experiment Setup Cells HIV-permissive Cells (e.g., PBMCs) Infection Infection & Incubation (5-7 days) Cells->Infection Virus Wild-Type HIV-1 Virus->Infection Drug Tipranavir / this compound (Serial Dilutions) Drug->Infection Quantification Quantify Viral Replication (p24 ELISA) Infection->Quantification Selection Long-term Culture with Escalating Drug Concentration Infection->Selection IC50 Determine IC50 Quantification->IC50 ResistantVirus Drug-Resistant Virus Selection->ResistantVirus Genotyping Genotypic Analysis (Sequencing of Protease Gene) ResistantVirus->Genotyping Mutations Identify Resistance Mutations Genotyping->Mutations

Caption: Experimental workflow for in vitro HIV drug resistance testing.

Discussion and Future Directions

The primary hypothesis for the potential advantage of this compound over Tipranavir in vitro lies in the kinetic isotope effect. By slowing down drug metabolism, deuteration could lead to more sustained intracellular drug exposure. This might translate to a higher barrier for the selection of resistant mutations, as the virus would be under consistent and potent inhibitory pressure.

However, it is crucial to emphasize that these are hypothesized advantages. Direct comparative in vitro studies are necessary to confirm these assumptions. Future research should focus on:

  • Directly comparing the IC50 values of Tipranavir and this compound against a panel of wild-type and multi-drug resistant HIV-1 isolates.

  • Performing in vitro resistance selection studies with both compounds to compare the rate of resistance development and the genetic pathways to resistance.

  • Investigating the intracellular pharmacokinetics of both compounds in relevant cell lines to determine if deuteration leads to higher and more sustained concentrations.

The experimental protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically evaluate the potential of this compound as a next-generation protease inhibitor with an improved resistance profile.

References

A Head-to-Head Comparison of Tipranavir-d7 and Lopinavir-d5 as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of antiretroviral drugs, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. Deuterated analogs of the analyte are often the preferred choice as they exhibit similar physicochemical properties and extraction efficiencies, while being distinguishable by mass spectrometry. This guide provides a head-to-head comparison of two such internal standards, Tipranavir-d7 and Lopinavir-d5, used in the quantification of the HIV protease inhibitors Tipranavir and Lopinavir, respectively.

While direct comparative studies are limited, this guide synthesizes available data from various validation studies to offer an objective overview of their performance characteristics.

Performance Characteristics

The performance of an internal standard is critically evaluated through the validation of the analytical method. Key parameters include linearity, precision, accuracy, and recovery. The following tables summarize these metrics for methods utilizing deuterated analogs of Tipranavir and Lopinavir as internal standards, based on published literature.

Table 1: Performance Characteristics of Analytical Methods Using Deuterated Tipranavir as an Internal Standard

ParameterPerformance MetricReference
Linearity (r²) > 0.998[1][2]
Intra-day Precision (%CV) < 10.4%[3]
Inter-day Precision (%CV) < 10.4%[3]
Accuracy ± 7.2%[3]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[3]

Table 2: Performance Characteristics of Analytical Methods Using Deuterated Lopinavir as an Internal Standard

ParameterPerformance MetricReference
Linearity (r²) > 0.99[4][5]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Absolute Recovery > 75%[4]
Lower Limit of Quantification (LLOQ) 15 pg/mL - 62.5 ng/mL[4]

It is important to note that the values presented are from different studies and direct comparison should be made with caution. However, the data indicates that both deuterated Tipranavir and Lopinavir analogs perform well as internal standards, demonstrating excellent linearity, precision, and accuracy within acceptable bioanalytical method validation limits.

Experimental Protocols

The following are representative experimental protocols for the quantification of Tipranavir and Lopinavir using deuterated internal standards, based on established LC-MS/MS methods.

Protocol 1: Quantification of Tipranavir using this compound

This protocol is based on a validated LC-MS/MS method for the quantification of Tipranavir in human plasma.[3]

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard solution (this compound).

    • Perform protein precipitation by adding a mixture of methanol and acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Inertsil ODS3 (50 mm x 2.0 mm, 5 µm)

    • Mobile Phase: A stepwise gradient of acetate buffer (pH 5) and methanol.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor for the specific precursor to product ion transitions for Tipranavir and this compound.

Protocol 2: Quantification of Lopinavir using Lopinavir-d5

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Lopinavir and Ritonavir in human plasma.[4]

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (e.g., a deuterated analog of Lopinavir).

    • Perform protein precipitation with an appropriate organic solvent.

    • Follow with liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse XDB-C18

    • Mobile Phase: Methanol and 0.1% formic acid in water (80:20, v/v).

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry Conditions:

    • Instrument: Tandem mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor for the specific precursor to product ion transitions for Lopinavir and its deuterated internal standard. For Lopinavir, a common transition is m/z 629.6 → 155.2.[4]

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS_Addition Addition of Internal Standard (this compound or Lopinavir-d5) Plasma->IS_Addition Step 1 Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Step 2 Centrifugation Centrifugation Protein_Precipitation->Centrifugation Step 3 Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Step 4 LC_Separation LC Separation Supernatant_Transfer->LC_Separation Step 5 MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Step 6 Peak_Integration Peak Integration MS_Detection->Peak_Integration Step 7 Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Step 8 Quantification Quantification Ratio_Calculation->Quantification Step 9

Caption: A generalized workflow for bioanalytical quantification using an internal standard.

Both Tipranavir and Lopinavir are primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. This metabolic pathway is crucial to consider in drug development and for understanding potential drug-drug interactions.

Metabolic_Pathway cluster_tipranavir Tipranavir Metabolism cluster_lopinavir Lopinavir Metabolism Tipranavir Tipranavir CYP3A4_T CYP3A4 Tipranavir->CYP3A4_T Metabolites_T Metabolites CYP3A4_T->Metabolites_T Oxidation Lopinavir Lopinavir CYP3A4_L CYP3A4 Lopinavir->CYP3A4_L Metabolites_L Oxidative Metabolites CYP3A4_L->Metabolites_L Oxidation

Caption: Primary metabolic pathway of Tipranavir and Lopinavir via CYP3A4.

In clinical practice, both Tipranavir and Lopinavir are often co-administered with a low dose of Ritonavir, a potent inhibitor of CYP3A4. This inhibition slows down the metabolism of the primary drug, thereby "boosting" its plasma concentration and therapeutic efficacy.

Boosting_Mechanism Drug Tipranavir or Lopinavir CYP3A4 CYP3A4 Drug->CYP3A4 Metabolism Metabolism CYP3A4->Metabolism Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Ritonavir's mechanism of boosting Tipranavir and Lopinavir levels.

References

Validation of Tipranavir-d7 for Pediatric Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of Tipranavir-d7 as an internal standard in bioanalytical methods for pediatric pharmacokinetic (PK) studies of Tipranavir. The performance of a deuterated internal standard like this compound is compared with a non-deuterated alternative, Saquinavir-d5, supported by experimental data from published studies.

Introduction

Accurate quantification of drug concentrations in biological matrices is paramount in pediatric pharmacokinetic studies, where sample volumes are often limited and physiological differences can significantly impact drug metabolism. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation, injection volume, and matrix effects.

This guide will delve into the validation parameters for bioanalytical methods, comparing the established performance of an LC-MS/MS assay for Tipranavir using Saquinavir-d5 as an internal standard with the expected advantages of employing this compound.

Comparison of Internal Standards: this compound vs. Saquinavir-d5

The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and extraction recovery. A deuterated internal standard like this compound is structurally identical to Tipranavir, with the only difference being the presence of deuterium atoms. This structural similarity ensures that it behaves almost identically to Tipranavir during sample processing and analysis, providing the most accurate correction for potential errors.

In contrast, Saquinavir-d5 is a deuterated form of another protease inhibitor, Saquinavir. While it is also a stable isotope-labeled compound, its chemical properties differ from Tipranavir, which may lead to variations in extraction recovery and response to matrix effects.

Key Advantages of this compound (Deuterated Internal Standard):

  • Correction for Matrix Effects : The primary advantage of a deuterated internal standard is its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix.[1] Since this compound has the same physicochemical properties as Tipranavir, it is affected by the matrix in the same way, ensuring accurate quantification.

  • Improved Precision and Accuracy : By effectively normalizing for variations throughout the analytical process, deuterated internal standards lead to more precise and accurate results.[2]

  • Reduced Method Development Time : The use of a SIL-IS can often streamline method development, as it is more likely to track the analyte's behavior without extensive optimization.[1]

Quantitative Data Comparison

The following tables summarize the validation parameters for an LC-MS/MS method for Tipranavir quantification using Saquinavir-d5 as an internal standard. While specific data for a fully validated method using this compound in a pediatric matrix is not publicly available, the expected performance would be a high degree of accuracy and precision, as is characteristic of deuterated internal standards.

Table 1: Linearity of Tipranavir Quantification using Saquinavir-d5 Internal Standard [3]

ParameterValue
Linear Range0.1 - 75 µg/mL
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision of Tipranavir Quantification using Saquinavir-d5 Internal Standard [3]

Quality ControlIntra-day CV (%)Inter-day CV (%)Accuracy (%)
Low< 10.4< 10.4± 7.2
Medium< 10.4< 10.4± 7.2
High< 10.4< 10.4± 7.2

CV: Coefficient of Variation

Table 3: Stability of Tipranavir [4]

ConditionStability
Freeze-thaw (3 cycles)Stable (maximum overall bias of 7.4% at low QC level)

Experimental Protocols

LC-MS/MS Method for Tipranavir Quantification using Saquinavir-d5 Internal Standard[3]
  • Sample Pre-treatment : Protein precipitation of 50 µL plasma with a mixture of methanol and acetonitrile.

  • Internal Standard : Saquinavir-d5.

  • Chromatographic Separation :

    • Column: Inertsil ODS3 (50 mm x 2.0 mm i.d., 5 µm particle size).

    • Mobile Phase: Stepwise gradient with an acetate buffer (pH 5) and methanol.

    • Flow Rate: 0.5 mL/min.

  • Detection : Triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Pediatric Plasma Sample Add_IS Add Internal Standard (this compound or Saquinavir-d5) Plasma->Add_IS Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for the bioanalysis of Tipranavir in pediatric plasma.

Logical_Relationship cluster_IS_properties Internal Standard Properties cluster_performance Performance Characteristics Deuterated This compound (Deuterated) Ideal_Tracking Ideal Tracking of Analyte Deuterated->Ideal_Tracking NonDeuterated Saquinavir-d5 (Non-Deuterated Analog) Variable_Tracking Potentially Variable Tracking NonDeuterated->Variable_Tracking High_Accuracy High Accuracy & Precision Ideal_Tracking->High_Accuracy Good_Accuracy Good Accuracy & Precision Variable_Tracking->Good_Accuracy Matrix_Effect_Correction Effective Matrix Effect Correction High_Accuracy->Matrix_Effect_Correction Good_Accuracy->Matrix_Effect_Correction

Caption: Logical relationship of internal standard choice to assay performance.

Conclusion

For the quantification of Tipranavir in pediatric pharmacokinetic studies, the use of a deuterated internal standard, this compound, is highly recommended. While a validated method using the non-deuterated analog Saquinavir-d5 has demonstrated acceptable performance, the inherent advantages of a deuterated internal standard in minimizing variability and accurately correcting for matrix effects make this compound the superior choice for ensuring the highest quality data in this sensitive patient population. The development and validation of a robust LC-MS/MS method employing this compound would represent a significant advancement in the bioanalytical support of pediatric Tipranavir research.

References

Navigating Resistance: A Comparative Analysis of Tipranavir's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral resistance is paramount. This guide provides an objective comparison of Tipranavir's performance against other protease inhibitors (PIs), supported by experimental data, to elucidate its role in the face of evolving HIV-1 resistance.

Tipranavir (TPV), a non-peptidic protease inhibitor, has demonstrated a unique resistance profile, retaining activity against HIV-1 strains that are resistant to other currently licensed PIs.[1] Its distinct molecular structure allows it to maintain efficacy against viruses harboring mutations that confer resistance to other PIs. This guide delves into the specifics of Tipranavir's cross-resistance profile, offering a quantitative comparison and detailing the experimental methodologies used to generate these findings.

Quantitative Analysis of Cross-Resistance

The following table summarizes the in vitro susceptibility of HIV-1 isolates with various PI resistance-associated mutations to Tipranavir and other commonly used protease inhibitors. The data is presented as the median fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to a wild-type reference strain. A lower fold change indicates greater potency of the drug against the resistant virus.

HIV-1 Protease MutationsTipranavir (TPV)Lopinavir (LPV)Atazanavir (ATV)Darunavir (DRV)Amprenavir (APV)Saquinavir (SQV)Indinavir (IDV)Nelfinavir (NFV)
Wild-Type 1.01.01.01.01.01.01.01.0
Multiple PI Mutations
(General)2.1 - 2.8>10>10<10>10<10>10<10
I54V + V82A + L90M2.1-------
M46IL + I54V + V82A/L90M2.8-------
Specific Resistance Profiles
LPV Resistant Isolates1.023.7--2.8---
Isolates with >10-fold resistance to ≥ 4 PIs<4.0>10>10->10>10>10>10

Data compiled from multiple in vitro studies. Fold-change values are approximate medians and can vary based on the specific mutations present and the assay used.

As the data indicates, Tipranavir generally maintains a low fold-change in susceptibility against viral strains that exhibit high-level resistance to other PIs like Lopinavir and Amprenavir.[2] Notably, even in the presence of multiple PI resistance mutations, Tipranavir's efficacy is often less compromised compared to other agents.

Experimental Protocols

The evaluation of antiretroviral drug resistance, particularly for protease inhibitors, relies on two primary methodologies: genotypic and phenotypic testing. The data presented in this guide was primarily generated using phenotypic assays, which directly measure the ability of a virus to replicate in the presence of a drug. The most common of these assays are the PhenoSense HIV assay and the Antivirogram.

Phenotypic Resistance Assay (e.g., PhenoSense HIV)

This assay provides a quantitative measure of drug susceptibility. The general workflow is as follows:

  • Sample Collection: Patient-derived plasma containing HIV-1 is collected. A viral load of at least 500 copies/mL is typically required for successful analysis.[3][4]

  • Viral RNA Extraction: HIV-1 RNA is extracted from the plasma sample.

  • Reverse Transcription and PCR Amplification: The viral RNA is reverse-transcribed to DNA, and the protease gene is amplified using the polymerase chain reaction (PCR).

  • Recombinant Virus Generation: The amplified patient-derived protease gene is inserted into a proviral DNA vector that lacks its own protease gene. This vector also contains a reporter gene, such as luciferase.

  • Cell Transfection and Virus Production: The recombinant vector is used to transfect host cells, leading to the production of infectious virus particles containing the patient's protease enzyme.

  • Drug Susceptibility Testing: The recombinant viruses are then used to infect target cells in the presence of serial dilutions of various protease inhibitors, including Tipranavir.

  • Quantification of Viral Replication: After a set incubation period, the expression of the reporter gene (e.g., luciferase activity) is measured. The amount of reporter gene expression is proportional to the amount of viral replication.

  • Calculation of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a wild-type reference virus. The result is expressed as a fold-change in susceptibility.

Experimental Workflow for Determining PI Cross-Resistance

The following diagram illustrates the typical workflow for assessing the cross-resistance profile of a protease inhibitor like Tipranavir.

experimental_workflow cluster_sample_processing Sample Processing cluster_recombinant_virus Recombinant Virus Generation cluster_phenotyping Phenotypic Analysis cluster_data_analysis Data Analysis & Comparison patient_sample Patient Plasma Sample (HIV-1 positive) rna_extraction Viral RNA Extraction patient_sample->rna_extraction Centrifugation rt_pcr RT-PCR Amplification of Protease Gene rna_extraction->rt_pcr ligation Ligation rt_pcr->ligation vector Protease-deficient HIV-1 Vector vector->ligation transfection Cell Transfection ligation->transfection recombinant_virus Production of Recombinant Virus transfection->recombinant_virus infection Infection of Target Cells recombinant_virus->infection drug_dilution Serial Dilutions of PIs (Tipranavir & Comparators) drug_dilution->infection incubation Incubation infection->incubation readout Measure Reporter Gene (e.g., Luciferase) incubation->readout ic50 Calculate IC50 & Fold Change readout->ic50 comparison Compare Fold Change across different PIs ic50->comparison report Generate Cross-Resistance Profile comparison->report

References

Safety Operating Guide

Proper Disposal of Tipranavir-d7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Procedures for Tipranavir-d7

This document provides a detailed protocol for the safe and compliant disposal of this compound, a deuterated analog of the non-peptidic protease inhibitor Tipranavir. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Waste Characterization and Regulatory Overview

Proper disposal of any chemical waste begins with its correct classification. This compound, as a deuterated compound, shares the fundamental chemical properties of its parent compound, Tipranavir. Therefore, its disposal is governed by the same regulations that apply to Tipranavir.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[1][2][3] A key determination is whether this compound is considered RCRA hazardous waste.

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[4][5][6][7] Tipranavir is not currently listed as a DEA-controlled substance. Therefore, the stringent disposal requirements for controlled substances do not apply.

Is this compound a RCRA Hazardous Waste?

A definitive classification of this compound as RCRA hazardous waste requires a formal assessment by the generating institution's Environmental Health and Safety (EHS) department. However, based on available information, a conservative approach is recommended. The Safety Data Sheet (SDS) for Tipranavir indicates that it is "Toxic to aquatic life with long lasting effects." This characteristic may qualify it as hazardous waste under the toxicity characteristic (D000-D043) if it leaches specific contaminants at concentrations above regulatory limits.

Therefore, until a formal determination is made, This compound should be managed as a hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Segregation of Waste

  • Do not mix this compound waste with non-hazardous laboratory trash or other waste streams.

  • Establish a dedicated and clearly labeled waste container for all materials contaminated with this compound.

Step 2: Containerization

  • Use a compatible, leak-proof, and sealable container for all this compound waste. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must be in good condition, free from cracks or residues on the exterior.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste accumulation area.

  • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Keep the container sealed at all times, except when adding waste.

Step 4: Disposal Request and Pickup

  • Once the container is full, or if the accumulation time limit is approaching (as determined by your institution's EHS guidelines), submit a hazardous waste pickup request to your institution's EHS department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[8] This is a violation of environmental regulations and can harm aquatic ecosystems.

Step 5: Final Disposal Method

  • The final disposal of this compound waste will be handled by a licensed hazardous waste vendor arranged by your institution's EHS department.

  • The most common and environmentally sound disposal method for pharmaceutical waste is incineration at a permitted facility.[9] This ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative data related to the disposal of hazardous pharmaceutical waste.

ParameterRegulatory Limit/GuidelineSource
RCRA Toxicity Characteristic Leaching Procedure (TCLP) Limits Varies by specific contaminant (e.g., heavy metals, pesticides). A full TCLP analysis would be required for a definitive toxicity characteristic determination.40 CFR §261.24
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of liquid acute hazardous waste or ≤ 1 kg of solid acute hazardous waste.40 CFR §262.15
SAA Time Limit No time limit, provided the volume limits are not exceeded. Once the limits are exceeded, the container must be moved to a central accumulation area within 3 days.40 CFR §262.15

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Tipranavir_Disposal_Workflow start Start: This compound Waste Generation waste_char Waste Characterization: Is it a DEA Controlled Substance? start->waste_char not_controlled No (Tipranavir is not scheduled) waste_char->not_controlled No rcra_check Is it RCRA Hazardous Waste? (Assume 'Yes' due to aquatic toxicity) not_controlled->rcra_check hazardous Yes rcra_check->hazardous Yes segregate Segregate into a dedicated, labeled hazardous waste container. hazardous->segregate store Store in a designated Satellite Accumulation Area (SAA). segregate->store request_pickup Submit a hazardous waste pickup request to EHS. store->request_pickup disposal Final Disposal by licensed vendor (Incineration). request_pickup->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations. The generator of the waste is ultimately responsible for its proper characterization and disposal.

References

Essential Safety and Logistical Information for Handling Tipranavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Tipranavir-d7. The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this potent pharmaceutical compound.

Hazard Assessment and Occupational Exposure Band (OEB)

Tipranavir is a non-peptidic protease inhibitor of HIV-1, and while a specific Occupational Exposure Limit (OEL) has not been established, its potent pharmacological activity necessitates careful handling. This compound, a deuterated form of Tipranavir, is expected to have a similar toxicological profile. Based on the therapeutic dose and pharmacological activity, this compound is categorized in Occupational Exposure Band 3 (OEB 3) , signifying a compound that is slightly toxic and requires specific handling procedures to minimize exposure.

Personal Protective Equipment (PPE)

Adherence to the following PPE requirements is mandatory when handling this compound to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double Nitrile GlovesPrevents direct skin contact. Double gloving is recommended when handling the pure compound.
Lab Coat Disposable, solid-front, back-tying gownProtects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the powder form outside of a containment system to prevent inhalation.
Engineering Controls

Engineering controls are the primary means of minimizing exposure to this compound.

Control MeasureSpecificationRationale
Ventilation Chemical Fume Hood or Ventilated EnclosureRequired for all manipulations of the solid compound to control airborne particles.
Containment Glove Bag or IsolatorRecommended for procedures with a high potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Tipranavir_d7_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Don appropriate PPE Gather Gather all necessary materials and equipment Prep->Gather Weigh Weigh this compound in a ventilated enclosure Prep->Weigh Dissolve Dissolve in a suitable solvent Weigh->Dissolve Decon Decontaminate work surfaces Dissolve->Decon Doff Doff PPE correctly Decon->Doff Segregate Segregate waste into labeled containers Doff->Segregate Dispose Dispose of waste through a licensed vendor Segregate->Dispose Tipranavir_d7_Disposal_Pathway cluster_WasteGen Waste Generation cluster_Segregation Segregation cluster_FinalDisposal Final Disposal SolidWaste Solid Waste (Gloves, Gowns, Liners) SolidContainer Labeled 'Non-Hazardous Pharmaceutical Waste' Bag SolidWaste->SolidContainer LiquidWaste Liquid Waste (Unused Solutions) LiquidContainer Labeled 'Non-Hazardous Pharmaceutical Waste' Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, Syringes) SharpsContainer Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Incineration Incineration by a Licensed Waste Disposal Vendor SolidContainer->Incineration LiquidContainer->Incineration SharpsContainer->Incineration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.